6-HEX dipivaloate
Descripción
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Structure
3D Structure
Propiedades
IUPAC Name |
2',4,4',5',7,7'-hexachloro-3',6'-bis(2,2-dimethylpropanoyloxy)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H22Cl6O9/c1-29(2,3)27(41)44-23-14(33)8-11-21(19(23)36)43-22-12(9-15(34)24(20(22)37)45-28(42)30(4,5)6)31(11)17-16(26(40)46-31)13(32)7-10(18(17)35)25(38)39/h7-9H,1-6H3,(H,38,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRJBLNHSNIGPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=C(C=C2C(=C1Cl)OC3=C(C(=C(C=C3C24C5=C(C(=CC(=C5C(=O)O4)Cl)C(=O)O)Cl)Cl)OC(=O)C(C)(C)C)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H22Cl6O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
751.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide to 6-HEX Dipivaloate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-HEX dipivaloate, a key reagent for fluorescent labeling in molecular biology and drug development. The guide details its chemical properties, experimental applications, and protocols for its use, with a focus on its role in nucleic acid and peptide analysis.
Core Data Presentation
The quantitative properties of this compound are summarized in the table below, providing essential data for experimental design and implementation.
| Property | Value | Citation(s) |
| Molecular Weight | 751.23 g/mol | [1][2] |
| Molecular Formula | C₃₁H₂₂Cl₆O₉ | [1][2] |
| Synonyms | 6-Carboxy-4,7,2',4',5',7'-hexachloro-fluorescein-3',6'-dipivaloate | [1] |
| CAS Number | 1166837-63-3 | |
| Appearance | White to off-white powder | |
| Purity | ≥97% (HPLC) | |
| Solubility | Soluble in DMSO or DMF | |
| Storage Conditions | Store at +4°C, protected from light and moisture. Stable for at least 2 years under these conditions. | |
| Excitation Maximum (λex) | 533 nm | |
| Emission Maximum (λem) | 549 nm |
Application in a Biological Context: Investigating Signaling Pathways
While this compound does not directly participate in signaling pathways, the HEX fluorophore is instrumental in tools designed to study these complex cellular processes. A primary application is in the creation of fluorescently labeled oligonucleotide probes for quantitative real-time PCR (qPCR). These probes allow for the precise measurement of gene expression levels, providing insights into the activity of signaling pathways under various conditions.
For example, a HEX-labeled probe can be designed to target the mRNA of a transcription factor like c-Fos, a downstream target of the MAPK/ERK signaling pathway. By measuring the change in c-Fos mRNA levels after stimulating cells with a growth factor, researchers can quantify the activation of this pathway.
Below is a diagram illustrating the core components of the MAPK/ERK signaling cascade.
Experimental Protocols
Protocol 1: Post-Synthetic Conjugation of this compound to an Amino-Modified Oligonucleotide
This protocol describes the labeling of an oligonucleotide that has been synthesized with a primary amine modification, typically at the 5' or 3' end. The carboxylic acid group of this compound is activated to form an amine-reactive ester, which then couples to the oligonucleotide.
Materials:
-
Amino-modified oligonucleotide, desalted
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M sodium bicarbonate/carbonate buffer, pH 9.0
-
Quenching Reagent: 1.5 M hydroxylamine, pH 8.5 (optional)
-
Desalting columns or HPLC system for purification
Methodology:
-
Oligonucleotide Preparation: Dissolve the amino-modified oligonucleotide in the conjugation buffer to a final concentration of 1-5 mM.
-
Activation of this compound:
-
In a separate microfuge tube, dissolve this compound in anhydrous DMF or DMSO to a concentration of approximately 10 mg/mL.
-
Add a 1.5-fold molar excess of both EDC and NHS (or Sulfo-NHS) to the dissolved this compound.
-
Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of the amine-reactive NHS-ester.
-
-
Conjugation Reaction:
-
Add the activated this compound solution to the dissolved oligonucleotide. A 10- to 20-fold molar excess of the activated dye over the oligonucleotide is recommended.
-
Vortex the mixture gently and incubate for at least 2 hours at room temperature, protected from light. For convenience, the reaction can proceed overnight.
-
-
Quenching (Optional): To terminate the reaction, add the quenching reagent and incubate for 1 hour at room temperature.
-
Purification:
-
Remove the excess, unreacted dye and byproducts by passing the reaction mixture through a desalting column.
-
For higher purity, the HEX-labeled oligonucleotide should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Deblocking Consideration: Standard ammonolysis for deprotecting oligonucleotides can lead to the transformation of the hexachlorofluorescein fluorophore into an undesirable arylacridine derivative. To avoid this, an optimized deblocking method using 15% tert-butylamine in ammonia should be employed during the post-synthesis workup of the labeled oligonucleotide.
Protocol 2: Application of HEX-Labeled Probes in qPCR
This protocol outlines the general workflow for using a HEX-labeled hydrolysis probe (e.g., a TaqMan® probe) in a qPCR experiment to quantify the expression of a target gene.
References
In-Depth Technical Guide: 6-HEX Dipivaloate
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-HEX dipivaloate is a fluorescent probe used in molecular biology and diagnostics. As a derivative of hexachlorofluorescein (HEX), it is primarily employed for the labeling of biomolecules, most notably amine-modified oligonucleotides. Its utility lies in the stable covalent bond it forms with primary amines, enabling the sensitive detection of labeled molecules in various applications such as nucleic acid sequencing, quantitative PCR (qPCR), and hybridization-based assays. This guide provides a comprehensive overview of this compound, including its chemical properties, a detailed experimental protocol for its use in oligonucleotide labeling, and purification methods for the resulting conjugates.
Chemical and Physical Properties
This compound is characterized by its specific chemical structure that facilitates its use as a fluorescent label. The dipivaloate groups enhance the solubility and stability of the molecule.
| Property | Value | Reference |
| CAS Number | 1166837-63-3 | [1] |
| Molecular Formula | C31H22Cl6O9 | [2] |
| Molecular Weight | 751.2 g/mol | [2] |
| IUPAC Name | 2',4,4',5',7,7'-hexachloro-3',6'-bis(2,2-dimethylpropanoyloxy)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid | [2] |
Experimental Protocols
The following protocol outlines the general procedure for labeling amine-modified oligonucleotides with this compound and the subsequent purification of the labeled product. This protocol is synthesized from established methods for conjugating amine-reactive fluorescent dyes to oligonucleotides.[3]
Labeling of Amine-Modified Oligonucleotides
This procedure is designed for a 0.1 to 1 mg scale of an amine-modified oligonucleotide.
Materials:
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Amine-modified oligonucleotide
-
This compound (as an amine-reactive ester, e.g., NHS ester)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
0.1 M Sodium tetraborate buffer, pH 8.5
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3 M NaCl solution
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Cold absolute ethanol
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70% ethanol
-
Deionized water
Procedure:
-
Purification of the Amine-Modified Oligonucleotide:
-
To ensure the removal of any interfering compounds such as triethylamine or Tris, it is recommended to purify the amine-modified oligonucleotide prior to labeling.
-
Dissolve the oligonucleotide (0.1–1 mg) in 100 µL of deionized water.
-
Extract the solution three times with an equal volume of chloroform.
-
Precipitate the oligonucleotide by adding one-tenth volume (10 µL) of 3 M NaCl and two and a half volumes (250 µL) of cold absolute ethanol.
-
Incubate at -20°C for 30 minutes.
-
Centrifuge at approximately 12,000 x g for 30 minutes.
-
Carefully remove the supernatant, wash the pellet with cold 70% ethanol, and briefly air-dry.
-
Dissolve the purified oligonucleotide in the reaction buffer.
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-
Preparation of Reagents:
-
Prepare a 0.1 M sodium tetraborate buffer by dissolving sodium tetraborate decahydrate in deionized water and adjusting the pH to 8.5 with HCl.
-
Dissolve the this compound amine-reactive ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL immediately before use.
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-
Conjugation Reaction:
-
Dissolve the purified amine-modified oligonucleotide in the 0.1 M sodium tetraborate buffer, pH 8.5.
-
Add the dissolved this compound solution to the oligonucleotide solution. The optimal molar ratio of dye to oligonucleotide should be determined empirically, but a starting point of a 10-20 fold molar excess of the dye is common.
-
Vortex the mixture gently and incubate for at least 2 hours at room temperature, protected from light. An overnight incubation may also be convenient.
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Purification of the Labeled Oligonucleotide
Following the labeling reaction, it is crucial to remove the unreacted dye and any unlabeled oligonucleotides. Ion-pair reversed-phase high-performance liquid chromatography (RP-HPLC) is a highly effective method for this purpose.
Materials:
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7
-
Mobile Phase B: Acetonitrile
-
Deionized water
Procedure:
-
Initial Desalting:
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Before HPLC, it is often beneficial to perform a desalting step to remove excess unconjugated dye. This can be done via ethanol precipitation as described in the oligonucleotide purification step above or using a desalting column.
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-
RP-HPLC Purification:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B in Mobile Phase A.
-
Inject the desalted labeling reaction mixture onto the column.
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Elute the oligonucleotide using a gradient of increasing acetonitrile concentration (Mobile Phase B). The more hydrophobic, dye-labeled oligonucleotide will elute later than the unlabeled oligonucleotide.
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Monitor the elution at 260 nm (for the oligonucleotide) and at the absorbance maximum of HEX (around 535 nm) to identify the labeled product.
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Collect the fractions containing the purified, labeled oligonucleotide.
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Final Product Preparation:
-
Evaporate the solvent from the collected fractions using a centrifugal evaporator.
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Redissolve the purified, labeled oligonucleotide in a suitable buffer or deionized water for storage.
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Visualization of Workflows
Oligonucleotide Labeling Workflow
The following diagram illustrates the key steps in the labeling of an amine-modified oligonucleotide with this compound.
Caption: Workflow for labeling oligonucleotides.
Purification Workflow
This diagram outlines the process for purifying the 6-HEX labeled oligonucleotide from the crude reaction mixture.
Caption: Purification of labeled oligonucleotides.
Conclusion
This compound serves as a valuable tool for the fluorescent labeling of biomolecules, particularly in the field of genomics and molecular diagnostics. Its chemical properties allow for efficient and stable conjugation to amine-modified oligonucleotides. The successful application of this compound is dependent on a well-defined labeling and purification protocol to ensure the quality and purity of the final labeled product. The methodologies and workflows presented in this guide provide a solid foundation for researchers and scientists to effectively utilize this fluorescent probe in their work.
References
An In-depth Technical Guide to 6-HEX Dipivaloate: Applications and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-HEX dipivaloate is a pivotal chemical precursor for the synthesis of 6-HEX (hexachlorofluorescein) labeled biomolecules. This guide delves into the core applications of 6-HEX as a fluorescent probe, with a primary focus on its utility in nucleic acid and peptide analysis. We will explore its chemical properties, detailed experimental protocols for conjugation, and its application in quantitative real-time PCR (qPCR). This document provides structured data, experimental workflows, and a troubleshooting guide to facilitate its effective use in research and development.
Introduction to this compound and 6-HEX
This compound, with the chemical formula C31H22Cl6O9, serves as a protected form of 6-HEX (6-carboxy-4,7,2',4',5',7'-hexachloro-fluorescein). The dipivaloate groups are pivaloyl esters that protect the phenolic hydroxyl groups of the fluorescein core during chemical synthesis, particularly in phosphoramidite-based oligonucleotide synthesis. These protecting groups are subsequently removed during the final deprotection step, yielding the stable and fluorescent 6-HEX moiety.
6-HEX is a widely used fluorescent dye, particularly in the fields of molecular biology and diagnostics. It is frequently employed to label oligonucleotides and peptides for use in techniques such as DNA sequencing, fragment analysis, and quantitative PCR. Its spectral properties, with an excitation maximum around 535 nm and an emission maximum around 556 nm, place it in the yellow-green region of the spectrum, making it compatible with many common fluorescence detection instruments.
Physicochemical and Spectroscopic Properties
The utility of 6-HEX as a fluorescent label is defined by its distinct spectroscopic characteristics. These properties are crucial for designing multiplex assays and selecting appropriate instrumentation.
Table 1: Spectroscopic Properties of 6-HEX
| Property | Value | Reference |
| Excitation Maximum (λex) | 535 nm | [1] |
| Emission Maximum (λem) | 556 nm | [1] |
| Molar Extinction Coefficient (ε) | ~73,000 M⁻¹cm⁻¹ | [2] |
| Fluorescence Quantum Yield (Φ) | ~0.57 | [3] |
| Common Quencher | BHQ-1 | [1] |
Table 2: Recommended Quenchers for 6-HEX in FRET Applications
| Quencher | Absorption Maximum (λabs) | Quenching Range | Notes |
| BHQ-1 | 534 nm | 480 - 580 nm | Excellent spectral overlap with 6-HEX emission, making it a highly efficient quencher for qPCR probes. |
| Dabcyl | 479 nm | 390 - 625 nm | A common quencher, though BHQ-1 often provides better performance for 6-HEX. |
| Eclipse Quencher | 522 nm | 390 - 625 nm | Offers a broad quenching range and high stability. |
Core Applications of 6-HEX Labeled Biomolecules
The primary application of 6-HEX is as a fluorescent reporter in various biochemical and molecular biology assays.
Nucleic Acid Analysis
6-HEX is extensively used to label oligonucleotides for:
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Quantitative Real-Time PCR (qPCR): As the reporter dye in hydrolysis probes (e.g., TaqMan® probes), Molecular Beacons, and Scorpion® primers.
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DNA Sequencing and Fragment Analysis: For labeling primers in Sanger sequencing and for fragment analysis in applications like microsatellite genotyping.
-
Fluorescence In Situ Hybridization (FISH): As a probe label for detecting specific DNA or RNA sequences in cells and tissues.
Peptide and Protein Labeling
While less common than its use in oligonucleotides, 6-HEX can be conjugated to peptides and proteins to study:
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Protein-protein interactions
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Enzyme activity (as part of a FRET-based substrate)
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Immunodetection and fluorescence microscopy
It is important to note that 6-HEX is a synthetic fluorophore and is not used to probe specific biological signaling pathways directly. Its role is to provide a detectable signal upon binding or cleavage of the labeled biomolecule.
Experimental Protocols
Oligonucleotide Labeling using 6-HEX Phosphoramidite
This protocol describes the incorporation of a 6-HEX label at the 5'-end of an oligonucleotide during solid-phase synthesis.
Methodology:
-
Synthesis: The oligonucleotide is synthesized on a solid support using standard phosphoramidite chemistry.
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Labeling: In the final coupling step, 6-HEX phosphoramidite (dissolved in anhydrous acetonitrile to a concentration of 0.1 M) is added instead of a standard nucleotide phosphoramidite. The coupling time is typically around 3 minutes.
-
Deprotection and Cleavage: The synthesized oligonucleotide is cleaved from the solid support and deprotected using concentrated ammonium hydroxide. This step also removes the pivaloyl protecting groups from the 6-HEX moiety. A typical deprotection is carried out for 17 hours at 55°C.
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Purification: The labeled oligonucleotide is purified using High-Performance Liquid Chromatography (HPLC) to remove unlabeled oligonucleotides and other impurities.
Peptide Labeling using 6-Carboxy-HEX NHS Ester
This protocol outlines a general method for labeling the primary amines (N-terminus or lysine side chains) of a peptide with 6-carboxy-HEX. This requires the hydrolysis of this compound to 6-carboxy-HEX, followed by activation to an N-hydroxysuccinimide (NHS) ester. Alternatively, commercially available 6-HEX NHS ester can be used directly.
Methodology:
-
Peptide Preparation: Dissolve the peptide in a suitable buffer at a concentration of 1-10 mg/mL. A common choice is 0.1 M sodium bicarbonate buffer, pH 8.3-8.5.
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NHS Ester Preparation: Dissolve the 6-carboxy-HEX NHS ester in an amine-free organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
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Conjugation: Add a 5-10 fold molar excess of the dissolved NHS ester to the peptide solution. The reaction is typically carried out for 1-2 hours at room temperature with gentle stirring.
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Purification: The labeled peptide is purified from excess dye and unreacted peptide using size-exclusion chromatography or reverse-phase HPLC.
Using 6-HEX Labeled Probes in qPCR
This section provides a generalized workflow for a hydrolysis probe-based qPCR assay using a 6-HEX labeled probe.
Methodology:
-
Reaction Setup: Prepare a qPCR master mix containing DNA polymerase, dNTPs, reaction buffer, forward and reverse primers, and the 6-HEX labeled probe (typically at a final concentration of 100-250 nM).
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Template Addition: Add the DNA template to the master mix.
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Thermal Cycling: Perform qPCR in a real-time PCR instrument with the following typical stages:
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Initial Denaturation: 95°C for 2-10 minutes.
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Cycling (40 cycles):
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Denaturation: 95°C for 15 seconds.
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Annealing/Extension: 60°C for 60 seconds (fluorescence is read at the end of this step).
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-
-
Data Analysis: The instrument software plots the fluorescence intensity against the cycle number. The cycle threshold (Ct) value is used to quantify the initial amount of target DNA.
Troubleshooting
Table 3: Troubleshooting Guide for 6-HEX Labeling and Applications
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency (Oligonucleotides) | - Incomplete coupling of 6-HEX phosphoramidite.- Degradation of the phosphoramidite. | - Increase coupling time.- Use fresh phosphoramidite solution.- Ensure anhydrous conditions during synthesis. |
| Low Labeling Efficiency (Peptides) | - Incorrect pH of the reaction buffer.- Hydrolysis of the NHS ester.- Steric hindrance at the labeling site. | - Ensure the buffer pH is between 8.3 and 8.5.- Use freshly prepared NHS ester solution.- Consider using a spacer arm (e.g., Ahx) on the dye or peptide. |
| High Background Fluorescence in qPCR | - Probe degradation.- Inefficient quenching. | - Aliquot probes and avoid repeated freeze-thaw cycles.- Ensure the quencher is appropriate for 6-HEX (e.g., BHQ-1).- Optimize probe design to ensure quenching in the unbound state. |
| Unexpected Peaks in HPLC Purification | - Formation of side products during deprotection.- Incomplete removal of protecting groups. | - Modify deprotection conditions (e.g., use milder reagents or shorter times).- Optimize HPLC gradient for better separation. |
Conclusion
This compound is a crucial reagent for the incorporation of the 6-HEX fluorophore into biomolecules. The resulting 6-HEX labeled oligonucleotides and peptides are versatile tools for a wide range of applications in molecular biology and diagnostics, most notably in quantitative PCR. By understanding the chemical principles and following optimized protocols, researchers can effectively utilize 6-HEX to achieve sensitive and reliable detection in their experimental systems. Careful consideration of experimental design, particularly in multiplexed assays, and adherence to best practices for handling fluorescent probes will ensure high-quality, reproducible data.
References
An In-depth Technical Guide to the Synthesis of 6-HEX Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 6-HEX phosphoramidite, a crucial reagent in the manufacturing of fluorescently labeled oligonucleotides for various applications in research, diagnostics, and drug development.
Introduction
6-HEX phosphoramidite, chemically known as [(4,7,2',4',5',7'-hexachloro-3',6'-dipivaloylfluoresceinyl)-6-carboxamidohexyl]-1-O-(2-cyanoethyl)-(N,N-diisopropyl)-phosphoramidite, is a derivative of the fluorescent dye hexachlorofluorescein (HEX). It is widely used for the 5'-labeling of synthetic oligonucleotides. These labeled oligonucleotides are instrumental in various molecular biology techniques, including quantitative PCR (qPCR), fragment analysis, and as probes for in-vitro diagnostics.[1][2] The HEX fluorophore exhibits an absorption maximum at approximately 533 nm and an emission maximum at around 549 nm.[2][3]
This guide outlines the multi-step synthesis of 6-HEX phosphoramidite, detailing the necessary experimental protocols and characterization methods.
Synthesis Pathway
The synthesis of 6-HEX phosphoramidite is a multi-step process that begins with the creation of the hexachlorofluorescein core, followed by functionalization with a linker arm, and finally, phosphitylation to yield the reactive phosphoramidite.
Caption: General synthesis pathway for 6-HEX phosphoramidite.
Experimental Protocols
The following sections provide detailed methodologies for the key steps in the synthesis of 6-HEX phosphoramidite.
Synthesis of 6-Carboxy-HEX
The synthesis of the hexachlorofluorescein core is achieved through a Friedel-Crafts acylation reaction.
Protocol:
-
Combine 4,5-dichlorophthalic anhydride and 4-chlororesorcinol in a reaction vessel.
-
Use methanesulfonic acid as a solvent and catalyst.
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Heat the mixture to facilitate the condensation reaction. The reaction of resorcinol with 4-carboxyphthalic anhydride is typically conducted at around 85°C.[4]
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After the reaction is complete, the mixture is cooled and poured into water to precipitate the crude product.
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The precipitate, a mixture of 5- and 6-carboxy-HEX isomers, is collected by filtration and washed with water.
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Separation of the 6-carboxy isomer is typically achieved by fractional crystallization or column chromatography.
Protection of Fluorescein Hydroxyl Groups
The phenolic hydroxyl groups of the fluorescein core are protected to prevent side reactions in subsequent steps. Pivaloyl groups are commonly used for this purpose.
Protocol:
-
Suspend 6-carboxy-HEX in a suitable solvent such as pyridine or dichloromethane.
-
Add pivaloyl chloride in a dropwise manner while stirring the mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography.
Linker Arm Attachment
A linker arm with a terminal hydroxyl group is attached to the carboxylic acid of the protected 6-carboxy-HEX. This is typically achieved by forming an amide bond.
Protocol:
-
Dissolve the protected 6-carboxy-HEX in an anhydrous solvent like dichloromethane.
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Activate the carboxylic acid using a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of Hydroxybenzotriazole (HOBt).
-
Add 6-amino-1-hexanol to the reaction mixture.
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Stir the reaction under an inert atmosphere until completion.
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The product is then worked up and purified by column chromatography.
Phosphitylation
The terminal hydroxyl group of the linker arm is phosphitylated to generate the final phosphoramidite.
Protocol:
-
Dissolve the protected HEX with the linker arm in anhydrous dichloromethane under an inert atmosphere.
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Add a mild base, such as N,N-diisopropylethylamine (DIPEA).
-
Cool the solution to 0°C and add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise.
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Stir the reaction at room temperature until completion, monitored by TLC or ³¹P NMR.
-
The reaction mixture is then washed, dried, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel.
Purification and Characterization
The purity of the final 6-HEX phosphoramidite is critical for its performance in oligonucleotide synthesis.
Purification
-
Column Chromatography: This is the primary method for purifying the intermediates and the final product.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is used to assess the purity of the final product. A typical method involves a C8 or C18 column with a gradient of acetonitrile in a buffer such as triethylammonium bicarbonate.
Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Confirms the presence of the protons in the expected chemical environments.
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³¹P NMR: This is a key technique for characterizing phosphoramidites. The phosphoramidite signal typically appears in the range of 140 to 155 ppm. A purity of ≥97% by ³¹P NMR is often required. The presence of impurities, such as the corresponding H-phosphonate, can be detected as signals in other regions of the spectrum.
-
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.
Data Presentation
| Parameter | Value | Reference |
| Purity (³¹P NMR) | ≥97% | |
| Purity (RP-HPLC) | ≥97.0% | |
| Molecular Weight | 1050.61 g/mol | |
| Excitation Wavelength | 533 - 535 nm | |
| Emission Wavelength | 549 - 559 nm |
Application in Oligonucleotide Synthesis
6-HEX phosphoramidite is used in automated solid-phase oligonucleotide synthesis to label the 5'-terminus of an oligonucleotide.
Caption: Workflow for 5'-labeling of an oligonucleotide with 6-HEX phosphoramidite.
Protocol for Use in Oligonucleotide Synthesis:
-
Dissolution: Dissolve the 6-HEX phosphoramidite in anhydrous acetonitrile to the desired concentration (e.g., 0.1 M).
-
Coupling: A coupling time of 3 minutes is generally recommended for attaching the 6-HEX phosphoramidite to the 5'-terminus of the growing oligonucleotide chain.
-
Cleavage and Deprotection: After synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups are removed using standard conditions, typically with aqueous ammonium hydroxide. It is important to note that under standard ammonolysis conditions, a side reaction can occur where the hexachlorofluorescein is transformed into a non-fluorescent arylacridine derivative. To minimize this, modified deprotection protocols may be necessary.
-
Purification: The labeled oligonucleotide is purified, commonly by HPLC or cartridge purification methods.
Conclusion
The synthesis of 6-HEX phosphoramidite is a complex but well-established process that is fundamental to the production of fluorescently labeled oligonucleotides. Careful control of reaction conditions and rigorous purification are essential to obtain a high-purity product that performs reliably in downstream applications. This guide provides researchers and developers with the necessary information to understand and implement the synthesis and application of this important molecule in the field of drug development and molecular diagnostics.
References
6-HEX Fluorescent Dye: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core functionalities of the 6-HEX (hexachlorofluorescein) fluorescent dye, with a particular focus on its application in the synthesis and labeling of oligonucleotides. While often colloquially referenced in the context of oligonucleotide synthesis which involves numerous protecting groups, it is crucial to understand that 6-HEX primarily functions as a fluorescent reporter moiety rather than a protecting group for the oligonucleotide itself. This guide will clarify its role and detail the necessary chemical strategies, including the use of protecting groups on the dye, to successfully incorporate it into biomolecules.
Core Properties of 6-HEX Fluorescent Dye
6-HEX is a derivative of fluorescein, characterized by the presence of six chlorine atoms. This halogenation results in a narrower emission spectrum and a lower pH sensitivity compared to its parent compound, fluorescein (FAM).[1] These properties make 6-HEX a valuable tool in various molecular biology applications, particularly in multiplex assays where spectral overlap between different dyes needs to be minimized.[2]
Spectral and Physicochemical Properties
The key quantitative data for the 6-HEX fluorescent dye are summarized in the table below, providing a comprehensive overview of its performance characteristics.
| Property | Value | References |
| Excitation Maximum (λex) | ~533 - 535 nm | [3][4][5] |
| Emission Maximum (λem) | ~549 - 559 nm | |
| Molar Extinction Coefficient (ε) | ~73,000 - 96,000 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (Φ) | ~0.30 - 0.57 | |
| Molecular Formula (Acid form) | C₂₁H₆Cl₆O₇ | |
| Molecular Weight (Acid form) | 583 g/mol |
Role in Oligonucleotide Synthesis: A Fluorescent Label
In the context of automated oligonucleotide synthesis, 6-HEX is incorporated as a phosphoramidite reagent. It is crucial to note that during this process, the phenolic hydroxyl groups of the 6-HEX molecule itself are protected, typically with pivaloyl esters, to prevent unwanted side reactions during the synthesis cycles. Therefore, while protecting groups are integral to the use of 6-HEX, the dye itself serves as a label, not a protecting group for the oligonucleotide.
The primary applications of 6-HEX-labeled oligonucleotides include:
-
Real-time PCR (qPCR): Used as a reporter dye in TaqMan probes, Scorpion primers, and Molecular Beacons.
-
DNA Sequencing and Fragment Analysis: Its distinct spectral properties are utilized in multiplex genetic analysis.
-
Fluorescence In Situ Hybridization (FISH): For the visualization of specific nucleic acid sequences in cells and tissues.
Experimental Protocols
Detailed methodologies for the incorporation and handling of 6-HEX in oligonucleotide synthesis are critical for successful experimental outcomes.
Protocol 1: Automated Synthesis of 5'-HEX Labeled Oligonucleotides using Phosphoramidite Chemistry
This protocol outlines the standard procedure for incorporating a 6-HEX label at the 5'-terminus of an oligonucleotide using an automated DNA synthesizer.
Materials:
-
6-HEX phosphoramidite, 6-isomer
-
Anhydrous acetonitrile (diluent)
-
Standard DNA synthesis reagents (activator, capping reagents, oxidizing solution)
-
Controlled Pore Glass (CPG) solid support with the initial nucleoside
-
Cleavage and deprotection reagents (e.g., concentrated ammonium hydroxide)
Workflow:
Caption: Automated synthesis of 5'-HEX labeled oligonucleotides.
Procedure:
-
Preparation of 6-HEX Phosphoramidite Solution: Dissolve the 6-HEX phosphoramidite in anhydrous acetonitrile to a concentration of 0.1 M. This solution is typically stable for 2-3 days.
-
Automated Synthesis: Program the DNA synthesizer to perform the standard synthesis cycles for the desired oligonucleotide sequence. For the final coupling step at the 5'-terminus, use the prepared 6-HEX phosphoramidite solution. A coupling time of 3 minutes is recommended.
-
Cleavage and Deprotection:
-
After synthesis, treat the CPG support with concentrated ammonium hydroxide to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and phosphate backbone.
-
Crucially, for 6-HEX labeled oligonucleotides, deprotection should be carried out at room temperature. Heating in ammonium hydroxide can lead to the formation of a byproduct with altered fluorescent properties. A typical deprotection time is 24 hours at room temperature.
-
It has been reported that using a mixture of concentrated aqueous ammonium hydroxide and 40% aqueous methylamine (1:1 v/v) can reduce deprotection time, but may lead to the formation of a minor non-fluorescent side product. To mitigate this, a pre-treatment with ammonium hydroxide for 30 minutes at room temperature before adding methylamine is recommended.
-
-
Purification: Purify the crude HEX-labeled oligonucleotide using reverse-phase high-performance liquid chromatography (RP-HPLC) to separate the full-length, labeled product from failure sequences and any byproducts.
Protocol 2: Labeling of Alkyne-Modified Oligonucleotides with 6-HEX Azide via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This "click chemistry" protocol provides an alternative method for labeling oligonucleotides with 6-HEX post-synthesis.
Materials:
-
Alkyne-modified oligonucleotide
-
6-HEX azide, 6-isomer
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper(I)-stabilizing ligand
-
Sodium ascorbate (to reduce Cu(II) to Cu(I))
-
Anhydrous DMSO
-
Nuclease-free water
Workflow:
Caption: Labeling of oligonucleotides via CuAAC click chemistry.
Procedure:
-
Prepare Stock Solutions:
-
10 mM 6-HEX azide in anhydrous DMSO.
-
100 mM CuSO₄ in nuclease-free water.
-
200 mM THPTA in nuclease-free water.
-
100 mM Sodium ascorbate in nuclease-free water (prepare fresh).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified oligonucleotide, 6-HEX azide stock solution, CuSO₄ stock solution, and THPTA stock solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours, protected from light.
-
Purification:
-
Ethanol Precipitation: Add 1/10th volume of 3 M sodium acetate (pH 5.2) and 2.5 volumes of cold 100% ethanol. Incubate at -20°C for at least 30 minutes, then centrifuge to pellet the DNA. Wash the pellet with 70% ethanol.
-
HPLC Purification: For higher purity, use RP-HPLC. Monitor the elution at both 260 nm (oligonucleotide) and ~535 nm (6-HEX dye). Collect the fractions corresponding to the dual-absorbance peak.
-
-
Analysis: Confirm the successful conjugation and purity of the 6-HEX labeled oligonucleotide using mass spectrometry.
Signaling Pathways and Logical Relationships
While 6-HEX itself is not directly involved in signaling pathways, it is a critical tool for studying them. For instance, HEX-labeled probes are used in qPCR to quantify the expression of genes within a specific pathway. The logical relationship for such an experiment is depicted below.
Caption: Gene expression analysis using 6-HEX labeled probes.
Conclusion
The 6-HEX fluorescent dye is a robust and versatile tool for the labeling of oligonucleotides. Understanding its chemical properties, the necessity of protecting groups on the dye itself during synthesis, and the appropriate protocols for its incorporation and subsequent deprotection are paramount for its successful application in research and diagnostics. By following the detailed methodologies and workflows presented in this guide, researchers can effectively leverage the unique spectral characteristics of 6-HEX to advance their studies in molecular biology, genomics, and drug development.
References
Hexachlorofluorescein (HEX) Dye: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties and applications of hexachlorofluorescein (HEX) dye. It is intended to serve as a detailed resource for professionals utilizing fluorescent technologies in molecular biology, diagnostics, and drug development. This document includes key quantitative data, detailed experimental protocols, and visualizations of relevant workflows.
Core Properties of Hexachlorofluorescein (HEX)
Hexachlorofluorescein is a chlorinated derivative of the fluorescein dye, a modification that significantly influences its spectral properties. The presence of six chlorine atoms red-shifts its excitation and emission spectra compared to fluorescein, making it a versatile fluorophore for multiplexing applications.[1] It is commonly used for labeling oligonucleotides for applications such as quantitative PCR (qPCR), DNA sequencing, and fluorescence in situ hybridization (FISH).[2][3]
Chemical and Physical Properties
The fundamental chemical and physical properties of HEX are summarized in the table below. These properties are essential for understanding the dye's behavior in various experimental conditions.
| Property | Value | Reference(s) |
| Chemical Formula | C20H6Cl6O5 | [4] |
| Molecular Weight | 539.0 g/mol | [4] |
| IUPAC Name | 1',2',4',5',7',8'-hexachloro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one |
Spectral Properties
The spectral characteristics of HEX are crucial for its application in fluorescence-based assays. The dye exhibits a distinct absorption and emission profile in the green-yellow region of the visible spectrum. These properties can be influenced by the local chemical environment.
| Spectral Property | Value (nm) | Reference(s) |
| Excitation Maximum (λex) | 533 - 535 nm | |
| Emission Maximum (λem) | 549 - 556 nm |
Photophysical Parameters
The efficiency of HEX as a fluorophore is described by its extinction coefficient and quantum yield. The high extinction coefficient contributes to the brightness of the dye, making it suitable for sensitive detection.
| Photophysical Parameter | Value | Reference(s) |
| Molar Extinction Coefficient (ε) | ~74,000 - 96,000 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (Φ) | ~0.30 |
Key Applications and Experimental Protocols
HEX is a versatile dye with numerous applications in molecular biology and diagnostics. Its primary use is as a label for oligonucleotides, which then serve as probes or primers in various assays.
Oligonucleotide Labeling
HEX can be conjugated to oligonucleotides post-synthesis, typically to the 5' or 3' terminus. A common and efficient method for this is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry." This method is favored for its high yield and mild reaction conditions.
The following diagram illustrates the general workflow for labeling an alkyne-modified oligonucleotide with a HEX-azide derivative.
Caption: Workflow for labeling oligonucleotides with HEX via CuAAC click chemistry.
This protocol describes the labeling of an alkyne-modified oligonucleotide with HEX azide.
Materials:
-
Alkyne-modified oligonucleotide
-
HEX azide 6-isomer
-
Anhydrous DMSO
-
Nuclease-free water
-
Copper(II) sulfate (CuSO₄)
-
THPTA or TBTA ligand
-
Sodium ascorbate
-
Reagents for HPLC purification (e.g., Acetonitrile, TEAA buffer)
-
C18 reverse-phase HPLC column
Procedure:
-
Reagent Preparation:
-
Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.
-
Prepare a 10 mM stock solution of HEX azide in anhydrous DMSO.
-
Prepare a 20 mM stock solution of CuSO₄ in nuclease-free water.
-
Prepare a 100 mM stock solution of the ligand (THPTA or TBTA) in a suitable solvent (e.g., DMSO/water).
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in nuclease-free water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following in order:
-
Alkyne-modified oligonucleotide (to a final concentration of 10-100 µM)
-
Reaction buffer (if required)
-
HEX azide (1.5 to 5 molar equivalents relative to the oligonucleotide)
-
CuSO₄ (to a final concentration of 0.5-1 mM)
-
Ligand (5 molar equivalents relative to CuSO₄)
-
Sodium ascorbate (to a final concentration of 2-5 mM)
-
-
Adjust the final volume with nuclease-free water.
-
-
Incubation:
-
Gently vortex the reaction mixture.
-
Incubate at room temperature for 1-4 hours, ensuring protection from light.
-
-
Purification:
-
Purify the HEX-labeled oligonucleotide from unreacted dye and reagents using reverse-phase HPLC with a C18 column.
-
Monitor the elution at both 260 nm (for the oligonucleotide) and ~535 nm (for the HEX dye).
-
Collect the fractions that show a dual-absorbance peak, which corresponds to the successfully labeled oligonucleotide.
-
Confirm the identity and purity of the product using mass spectrometry.
-
Note on Synthesis: During post-synthetic deprotection of HEX-labeled oligonucleotides with aqueous ammonia, a transformation of the fluorophore to a non-fluorescent arylacridine derivative can occur. To prevent this side reaction and improve the yield of the desired product, it is recommended to add 15-30% (v/v) of tert-butylamine to the aqueous ammonia deprotection solution.
Quantitative Real-Time PCR (qPCR)
HEX-labeled oligonucleotides are frequently used as hydrolysis probes (e.g., TaqMan® probes) in qPCR. In this format, the probe also contains a quencher molecule. When the probe is intact, the quencher suppresses the fluorescence of HEX. During the PCR extension step, the 5' to 3' exonuclease activity of the DNA polymerase degrades the probe, separating HEX from the quencher and leading to an increase in fluorescence that is proportional to the amount of amplified DNA.
The following diagram illustrates the mechanism of a HEX-labeled hydrolysis probe during a qPCR reaction.
Caption: Mechanism of a HEX-labeled hydrolysis probe in a qPCR assay.
This protocol provides a general template for a qPCR assay using a HEX-labeled hydrolysis probe.
Materials:
-
Purified HEX-labeled probe (10 µM working stock)
-
Forward and reverse primers (10 µM working stock)
-
qPCR Master Mix (containing dNTPs, MgCl₂, and a hot-start DNA polymerase)
-
DNA/cDNA template
-
Nuclease-free water
-
qPCR instrument
Procedure:
-
Reaction Setup:
-
On ice, prepare a master mix for the desired number of reactions (including no-template controls and standards). Add an additional 10% volume to account for pipetting errors.
-
For a typical 20 µL reaction, the components are:
Component Volume (µL) Final Concentration qPCR Master Mix (2x) 10 1x Forward Primer (10 µM) 0.4 200 nM Reverse Primer (10 µM) 0.4 200 nM HEX Probe (10 µM) 0.4 200 nM Nuclease-free water 3.8 - | Total Master Mix | 15 | - |
-
Vortex the master mix gently and centrifuge briefly.
-
-
Plate Setup:
-
Aliquot 15 µL of the master mix into each well of a qPCR plate.
-
Add 5 µL of your DNA/cDNA template or nuclease-free water (for no-template controls) to the respective wells.
-
Seal the plate securely, vortex, and centrifuge briefly to collect the contents at the bottom of the wells.
-
-
Thermal Cycling:
-
Set up the thermal cycler with the appropriate program. A typical program includes:
-
Initial Denaturation: 95°C for 2-5 minutes (to activate the polymerase).
-
Cycling (40 cycles):
-
Denaturation: 95°C for 10-15 seconds.
-
Annealing/Extension: 60°C for 30-60 seconds (acquire fluorescence data at the end of this step).
-
-
-
Ensure that the instrument is set to detect fluorescence in the HEX channel.
-
-
Data Analysis:
-
Analyze the amplification curves and determine the quantification cycle (Cq) values for each sample.
-
Use the Cq values to quantify the initial amount of target nucleic acid in your samples.
-
DNA Sequencing and Fluorescence In Situ Hybridization (FISH)
HEX-labeled oligonucleotides can also serve as primers in Sanger DNA sequencing, generating fluorescently labeled fragments that are detected during capillary electrophoresis. In FISH, HEX-labeled probes are used to bind to specific DNA or RNA sequences within cells or tissues, allowing for the visualization and localization of these sequences under a fluorescence microscope.
While specific protocols for these applications must be optimized for the particular experimental system, general methodologies can be adapted for the use of HEX-labeled oligonucleotides. For Sanger sequencing, the HEX-labeled primer is incorporated into the cycle sequencing reaction, and the detection system of the automated sequencer is set to monitor the appropriate emission wavelength for HEX. For FISH, a general protocol involves sample preparation and fixation, permeabilization, probe hybridization, post-hybridization washes, and visualization. The hybridization and wash temperatures are critical and depend on the sequence and length of the probe.
Stability and Environmental Sensitivity
The performance of any fluorophore can be affected by environmental factors. Understanding the stability and sensitivity of HEX is crucial for designing robust experiments and interpreting results accurately.
Photostability
Fluorescein and its derivatives are known to be susceptible to photobleaching upon prolonged exposure to intense light. The chlorination of the fluorescein core in HEX is generally expected to increase its photostability compared to the parent fluorescein molecule. However, it is always recommended to protect HEX-labeled reagents from light as much as possible by storing them in the dark and minimizing light exposure during experiments.
pH Sensitivity
The fluorescence of chlorinated fluoresceins is pH-dependent. These dyes tend to have lower pKa values than fluorescein, making them strongly fluorescent in the physiological pH range of 6.8-7.4. The fluorescence intensity of chlorinated fluoresceins generally decreases in acidic environments (pH 3.5-7.0). This property is important to consider in experiments where the local pH may vary, such as in certain cellular compartments. While the fluorescence of HEX is generally stable at physiological pH, significant deviations from this range could impact the fluorescence output and should be considered during experimental design and data interpretation.
Conclusion
Hexachlorofluorescein is a robust and versatile fluorescent dye with significant utility in molecular biology and diagnostics. Its favorable spectral properties, high extinction coefficient, and established conjugation chemistries make it an excellent choice for applications requiring sensitive detection, particularly in qPCR and other nucleic acid-based assays. By understanding its core properties and following optimized experimental protocols, researchers can effectively leverage HEX to achieve high-quality, reproducible results.
References
6-HEX (6-carboxy-2',4,4',5',7,7'-hexachlorofluorescein): A Technical Guide to Excitation and Emission Spectra for Researchers
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals utilizing the fluorescent dye 6-HEX (6-carboxy-2',4,4',5',7,7'-hexachlorofluorescein). This document provides detailed information on its spectral properties, experimental protocols for its application, and troubleshooting considerations.
Core Spectrofluorometric Properties of 6-HEX
6-HEX is a hexachlorinated derivative of the fluorescein dye, widely employed as a fluorescent label for biomolecules, particularly oligonucleotides used in nucleic acid sequencing and quantitative real-time polymerase chain reaction (qPCR).[1][2] Its spectral characteristics fall within the yellow-green region of the visible spectrum.
The key quantitative spectral and physical properties of 6-HEX are summarized in the table below for easy reference and comparison. These values are essential for designing experiments and selecting appropriate instrumentation.
| Property | Value | Source(s) |
| Excitation Maximum (λex) | 533 - 535 nm | [3][4][5] |
| Emission Maximum (λem) | 549 - 559 nm | |
| Molar Extinction Coefficient (ε) | 73,000 - 96,000 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (QY) | ~0.57 | |
| Molecular Weight | ~582.97 g/mol (acid form) |
Principle of Fluorescence
The phenomenon of fluorescence, which is central to the application of 6-HEX, can be visualized through a Jablonski diagram. This diagram illustrates the electronic transitions that occur when a fluorophore absorbs and subsequently emits light.
Experimental Protocols
Detailed methodologies for common applications of 6-HEX are provided below. These protocols serve as a starting point and may require optimization for specific experimental conditions.
Protocol 1: Labeling of Amino-Modified Oligonucleotides with 6-HEX, Succinimidyl Ester (SE)
This protocol describes the covalent attachment of 6-HEX to oligonucleotides containing a primary amine.
Materials:
-
Amino-modified oligonucleotide
-
6-HEX, SE (Succinimidyl Ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer, pH 8.3
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
1X Phosphate Buffered Saline (PBS)
Procedure:
-
Prepare Oligonucleotide Solution: Dissolve the amino-modified oligonucleotide in 0.1 M sodium bicarbonate buffer to a final concentration of 1-5 mg/mL.
-
Prepare Dye Stock Solution: Allow the vial of 6-HEX, SE to warm to room temperature. Add a sufficient volume of anhydrous DMSO to create a 10 mM stock solution. Vortex to dissolve completely.
-
Labeling Reaction: Add a 10-20 fold molar excess of the 6-HEX, SE stock solution to the oligonucleotide solution. Mix gently and incubate for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the labeled oligonucleotide from the unreacted dye using a size-exclusion chromatography column. Elute with 1X PBS.
-
Quantification: Determine the concentration of the labeled oligonucleotide and the degree of labeling by measuring the absorbance at 260 nm (for the oligonucleotide) and ~533 nm (for 6-HEX).
Protocol 2: Quantitative PCR (qPCR) using a 6-HEX Labeled TaqMan® Probe
This protocol outlines the use of a 6-HEX labeled hydrolysis probe for the detection and quantification of a specific DNA target.
Materials:
-
DNA template
-
Forward and reverse primers
-
6-HEX labeled TaqMan® probe (with a suitable quencher, e.g., BHQ-1®)
-
qPCR Master Mix (containing DNA polymerase, dNTPs, and buffer)
-
Nuclease-free water
-
qPCR instrument
Procedure:
-
Reaction Setup: Prepare the qPCR reaction mixture in a total volume of 20 µL per reaction. A typical setup includes:
-
10 µL of 2X qPCR Master Mix
-
1 µL of 20X Primer/Probe Mix (containing 18 µM of each primer and 5 µM of the 6-HEX probe)
-
1-5 µL of DNA template
-
Nuclease-free water to a final volume of 20 µL
-
-
Thermal Cycling: Program the qPCR instrument with a standard thermal cycling protocol:
-
Initial Denaturation: 95°C for 10 minutes
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
-
Data Acquisition: Set the instrument to detect the fluorescence signal from the 6-HEX channel during the annealing/extension step of each cycle.
-
Data Analysis: Analyze the amplification curves and determine the cycle threshold (Ct) values for quantification.
Protocol 3: Fluorescence In Situ Hybridization (FISH) with a 6-HEX Labeled Probe
This general protocol can be adapted for the detection of specific DNA or RNA sequences in cells or tissues using a 6-HEX labeled probe.
Materials:
-
Specimen (cells on a slide or tissue section)
-
6-HEX labeled DNA or RNA probe
-
Hybridization buffer (containing formamide and SSC)
-
Wash buffers (e.g., SSC of varying concentrations)
-
DAPI counterstain
-
Antifade mounting medium
-
Fluorescence microscope with appropriate filter sets for DAPI and 6-HEX
Procedure:
-
Sample Preparation: Fix, permeabilize, and pre-treat the specimen to allow for probe penetration.
-
Denaturation: Denature the probe and the target DNA in the specimen by heating to 75-85°C for 5-10 minutes.
-
Hybridization: Apply the denatured probe to the specimen, cover with a coverslip, and incubate overnight at 37-42°C in a humidified chamber.
-
Washing: Perform a series of stringent washes with pre-warmed wash buffers to remove unbound and non-specifically bound probes.
-
Counterstaining: Stain the nuclei with DAPI.
-
Mounting: Mount the coverslip using an antifade mounting medium.
-
Imaging: Visualize the fluorescent signals using a fluorescence microscope equipped with a filter set appropriate for 6-HEX (e.g., excitation ~530-545 nm, emission ~555-570 nm).
Troubleshooting and Stability
Common Issues in Labeling:
-
Low Labeling Efficiency: Ensure the pH of the reaction buffer is optimal (pH 8.3-9.0 for NHS esters). Use fresh, anhydrous DMSO for dissolving the dye. The protein or oligonucleotide to be labeled should be free of amine-containing buffers (e.g., Tris).
-
Precipitation of Protein: Some proteins may precipitate in the presence of organic solvents. Perform a trial labeling on a small scale first.
Stability and Storage of Labeled Oligonucleotides:
-
For long-term storage, it is recommended to store 6-HEX labeled oligonucleotides at -20°C in a TE buffer (10 mM Tris, 0.1 mM EDTA, pH 7.5-8.0).
-
Protect fluorescently labeled oligonucleotides from light to prevent photobleaching.
-
Avoid repeated freeze-thaw cycles by storing in aliquots.
This guide provides a foundational understanding of the spectral properties and applications of 6-HEX. For specific applications, further optimization of the provided protocols may be necessary to achieve the best results. Always refer to the manufacturer's instructions for specific reagents and instruments.
References
- 1. Fluorescent in situ hybridisation (FISH) — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 2. bionano.com [bionano.com]
- 3. abyntek.com [abyntek.com]
- 4. A quick and simple FISH protocol with hybridization-sensitive fluorescent linear oligodeoxynucleotide probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence In Situ Hybridization (FISH) protocol - Creative BioMart [creativebiomart.net]
Technical Guide: Physicochemical Properties and Applications of 6-HEX Dipivaloate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and handling of 6-HEX dipivaloate, a key fluorescent probe utilized in various biochemical and molecular biology applications. This document outlines its known solubility characteristics, provides a detailed experimental protocol for solubility determination, and illustrates a common experimental workflow.
Introduction to this compound
This compound, with the full chemical name 6-Carboxy-4,7,2',4',5',7'-hexachloro-fluorescein-3',6'-dipivaloate, is a derivative of the hexachlorofluorescein (HEX) dye. The dipivaloate groups render the molecule lipophilic and are typically cleaved by intracellular esterases, releasing the fluorescent HEX molecule. This property, along with its spectral characteristics, makes it a valuable tool for labeling nucleic acids and other biomolecules.
Solubility of this compound
Qualitative Solubility:
This compound is known to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
Quantitative Solubility Data (Estimated):
The following table summarizes the available quantitative solubility data for closely related fluorescein derivatives. These values can serve as a useful estimation for dissolving this compound.
| Compound | Solvent | Approximate Solubility (mg/mL) |
| 5(6)-Carboxyfluorescein | Ethanol | 5 |
| DMSO | 0.5 | |
| DMF | 1 | |
| 5(6)-Carboxyfluorescein diacetate | DMSO | 30 |
| DMF | 50 |
Experimental Protocol: Determination of Solubility
The following is a generalized, yet detailed, protocol for determining the solubility of a solid compound like this compound in a given solvent.
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid powder)
-
Solvent of interest (e.g., DMSO, DMF)
-
Analytical balance (accurate to at least 0.1 mg)
-
Vials with screw caps
-
Vortex mixer or magnetic stirrer with stir bars
-
Constant temperature incubator or water bath
-
Microcentrifuge
-
Calibrated pipettes
-
Spectrophotometer or HPLC system for concentration measurement
Procedure:
-
Preparation of Solvent: Ensure the solvent is of high purity and degassed if necessary to avoid bubble formation.
-
Initial Weighing: Accurately weigh a small amount of this compound into a clean, dry vial. Record the mass.
-
Solvent Addition: Add a known volume of the solvent to the vial.
-
Dissolution: Cap the vial tightly and vortex or stir the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature.
-
Observation: Visually inspect the solution for any undissolved solid.
-
Incremental Addition: If all the solid has dissolved, add a further accurately weighed amount of this compound to the vial. Repeat steps 4 and 5.
-
Reaching Saturation: Continue the incremental addition until a small amount of undissolved solid remains, indicating that the solution is saturated.
-
Equilibration: Allow the saturated solution to equilibrate by stirring or agitating at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation of Solid: Centrifuge the vial at high speed to pellet the undissolved solid.
-
Sample Dilution and Analysis: Carefully pipette a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Concentration Determination: Measure the concentration of this compound in the diluted supernatant using a pre-calibrated spectrophotometer (at the absorbance maximum of the dye) or an HPLC system.
-
Calculation: Calculate the solubility using the following formula:
Solubility (mg/mL) = (Measured Concentration × Dilution Factor × Volume of Solvent) / Initial Volume of Supernatant
Experimental Workflow and Visualization
A primary application of 6-HEX derivatives is in the fluorescent labeling of oligonucleotides for use in techniques such as PCR and DNA sequencing. The following diagram illustrates a typical workflow for this process.
Caption: Workflow for fluorescent labeling of oligonucleotides with a 6-HEX derivative.
This workflow outlines the key stages from the initial synthesis of an amine-modified oligonucleotide to the final purified and quality-controlled fluorescently labeled product, ready for use in downstream applications.
Methodological & Application
Application Notes: Cleavage of Dipivaloate from 6-HEX for Fluorogenic Activation
Audience: Researchers, scientists, and drug development professionals.
Introduction 6-HEX is a fluorescent dye based on the hexachlorofluorescein scaffold, with an emission maximum in the yellow spectrum (approx. 556 nm).[1] In many applications, particularly in cell-based assays and as probes for enzymatic activity, the hydroxyl groups of the fluorescein core are protected with ester groups. This modification serves two primary purposes: it often quenches the fluorescence of the dye, rendering it a "caged" or fluorogenic probe, and it increases lipophilicity, which can enhance cell membrane permeability.[2]
The dipivaloate ester of 6-HEX (6-HEX dipivaloate) is a derivative where the two phenolic hydroxyls are protected by pivaloyl groups. The pivaloyl group is a sterically hindered ester that is substantially more stable than simpler acyl groups like acetates.[3][4] Cleavage of these pivaloate groups is a critical step to unmask the hydroxyls, restore the fluorophore's structure, and generate a fluorescent signal. This deprotection can be achieved through chemical hydrolysis (saponification) or enzymatic cleavage by esterases. These notes provide detailed protocols for both chemical and enzymatic cleavage of this compound.
Application 1: Chemical Cleavage via Base-Catalyzed Hydrolysis
This protocol details the chemical deprotection of this compound to yield the active 6-HEX fluorophore. Base-catalyzed hydrolysis, or saponification, is an effective and irreversible method for cleaving ester bonds.[5] Due to the steric hindrance of the pivaloyl group, stronger basic conditions or elevated temperatures may be required compared to the cleavage of simpler esters like acetates.
Experimental Protocol: Saponification of this compound
-
Reagent Preparation :
-
Prepare a 1 M solution of sodium hydroxide (NaOH) in deionized water.
-
Prepare a stock solution of this compound (e.g., 10 mM) in a suitable organic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
-
Reaction Setup :
-
In a clean glass vial, add 1 mL of methanol.
-
Add 100 µL of the 10 mM this compound stock solution to the methanol and mix thoroughly.
-
Add 200 µL of the 1 M NaOH solution to initiate the hydrolysis reaction. The final concentrations will be approximately 0.83 mM substrate and 167 mM NaOH.
-
-
Reaction Conditions :
-
Seal the vial and place it in a heating block or water bath set to 55-65°C.
-
Allow the reaction to proceed for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting material and the appearance of the more polar 6-HEX product.
-
-
Work-up and Purification :
-
After the reaction is complete (as determined by TLC/HPLC), cool the mixture to room temperature.
-
Neutralize the reaction by adding 1 M hydrochloric acid (HCl) dropwise until the pH is approximately 7.
-
Remove the organic solvent (methanol) under reduced pressure using a rotary evaporator.
-
The resulting aqueous solution containing the 6-HEX product can be used directly or further purified by reverse-phase HPLC if high purity is required.
-
Data Presentation: Chemical Cleavage Conditions
The following table summarizes typical conditions for the base-catalyzed cleavage of pivaloate esters. Optimization may be required based on the specific substrate and desired reaction time.
| Parameter | Condition A (Standard) | Condition B (Accelerated) | Notes |
| Base | K₂CO₃ in MeOH/H₂O | NaOH in MeOH/H₂O | NaOH is a stronger base and will accelerate the reaction. |
| Concentration | 1.5 equivalents | 2.0 equivalents | An excess of base ensures the irreversible reaction goes to completion. |
| Temperature | 40 °C | 60 °C | Higher temperatures are often needed to overcome the steric hindrance of the pivaloyl group. |
| Reaction Time | 4 - 8 hours | 1 - 3 hours | Monitor by TLC or LC-MS for completion. |
| Expected Yield | > 90% | > 95% | Yields are typically high for saponification reactions. |
Application 2: Enzymatic Cleavage for In Vitro Esterase Activity Assays
This compound can serve as a fluorogenic substrate for detecting esterase activity. In this application, the non-fluorescent substrate is cleaved by an enzyme to produce the highly fluorescent 6-HEX. This method is valuable for high-throughput screening of enzyme inhibitors or for quantifying esterase activity in biological samples. Enzymes like porcine liver esterase (PLE) or lipases from Candida antarctica (CAL-A) are known to hydrolyze sterically hindered esters.
Experimental Protocol: Fluorometric Esterase Assay
-
Reagent Preparation :
-
Assay Buffer : Prepare a suitable buffer, e.g., 50 mM Tris-HCl or phosphate buffer, pH 7.4.
-
Substrate Stock : Prepare a 10 mM stock solution of this compound in DMSO.
-
Enzyme Stock : Prepare a stock solution of the desired esterase (e.g., Porcine Liver Esterase) at 1 mg/mL in the assay buffer. Keep on ice.
-
-
Assay Procedure :
-
Set up the reaction in a 96-well microplate (black, clear bottom is recommended for fluorescence measurements).
-
For each well, prepare a 200 µL reaction mixture. Add 196 µL of Assay Buffer.
-
Add 2 µL of the 10 mM substrate stock solution and mix. The final substrate concentration will be 100 µM.
-
Optional: Add potential inhibitors and incubate for 10-15 minutes.
-
Initiate the reaction by adding 2 µL of the enzyme stock solution.
-
Immediately place the microplate in a fluorescence plate reader.
-
-
Data Acquisition :
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C.
-
Excitation Wavelength : ~535 nm
-
Emission Wavelength : ~556 nm
-
The rate of increase in fluorescence is directly proportional to the enzyme activity.
-
Data Presentation: Sample Enzymatic Assay Data
This table shows representative data from an esterase assay using this compound as a substrate.
| Sample | Enzyme Conc. (µg/mL) | Substrate Conc. (µM) | Initial Rate (RFU/min) | Fold Change (30 min) |
| Negative Control | 0 | 100 | 5 | 1.1x |
| Standard Assay | 10 | 100 | 850 | 45x |
| Inhibited Assay | 10 (+ Inhibitor) | 100 | 120 | 7.5x |
| High Enzyme | 20 | 100 | 1650 | 80x |
| (RFU = Relative Fluorescence Units) |
Visualizations
Workflow for Fluorogenic Probe Activation
Caption: General workflow for the activation and detection of a this compound probe.
Mechanism of Intracellular Probe Activation
Caption: Activation of this compound by intracellular esterases after cell entry.
References
- 1. HEX, Hexachlorofluorescein Oligonucleotide Labeling [biosyn.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 5. chemguide.co.uk [chemguide.co.uk]
Deprotection of 6-HEX Labeled Oligonucleotides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexachlorofluorescein (HEX) is a widely used fluorescent dye for labeling oligonucleotides, particularly for applications in real-time PCR, fragment analysis, and hybridization-based assays. The final step in the synthesis of these labeled oligonucleotides is the removal of protecting groups from the nucleobases, the phosphate backbone, and the dye itself, a process known as deprotection. However, the HEX dye is known for its sensitivity to the harsh basic conditions typically used for standard oligonucleotide deprotection, which can lead to dye degradation and the formation of fluorescent impurities.[1][2] This can compromise the quality and performance of the labeled oligonucleotide probes.
This application note provides detailed protocols for the deprotection of 6-HEX labeled oligonucleotides, offering strategies to minimize dye degradation and ensure the synthesis of high-quality fluorescent probes.
Data Presentation: Comparison of Deprotection Methods
The choice of deprotection reagent and conditions significantly impacts the stability of the 6-HEX label. The following table summarizes the outcomes of different deprotection strategies.
| Deprotection Reagent | Temperature | Duration | Outcome on 6-HEX Labeled Oligonucleotides | Reference |
| Concentrated Ammonium Hydroxide | 55°C | 17 hours | Standard condition for nucleobase deprotection, but can cause considerable degradation of the HEX dye.[1] | [3] |
| Concentrated Ammonium Hydroxide | Room Temp | 24 hours | Milder condition that reduces HEX degradation compared to elevated temperatures.[4] | |
| AMA (Ammonium Hydroxide/Methylamine, 1:1) | 65°C | 10 minutes | Rapid deprotection, but can lead to approximately 10% degradation of the HEX dye and the formation of a non-fluorescent side product. | |
| Modified AMA | Room Temp | 30 min (NH4OH), then 65°C | 10 min (AMA) | This two-step procedure is designed to minimize the formation of side products. |
| Potassium Carbonate (0.05 M in Methanol) | Room Temp | 4-24 hours | An ultra-mild condition suitable for very sensitive dyes. However, it may be inefficient at removing pivaloyl protecting groups from the HEX fluorophore. |
Experimental Workflows and Logical Relationships
The following diagram illustrates the decision-making process and experimental workflow for the deprotection of 6-HEX labeled oligonucleotides.
Caption: Decision workflow for 6-HEX oligonucleotide deprotection.
Experimental Protocols
Protocol 1: Standard Deprotection with Ammonium Hydroxide (Reduced Temperature)
This protocol is a milder alternative to high-temperature deprotection with ammonium hydroxide, aiming to reduce HEX degradation.
Materials:
-
Concentrated ammonium hydroxide (28-30%)
-
Synthesized 6-HEX labeled oligonucleotide on controlled pore glass (CPG) support in a synthesis column or vial.
-
Heating block or incubator set to room temperature.
-
Microcentrifuge tubes.
-
SpeedVac or lyophilizer.
Procedure:
-
Transfer the CPG support with the synthesized oligonucleotide to a screw-cap vial.
-
Add 1 mL of concentrated ammonium hydroxide to the vial.
-
Seal the vial tightly.
-
Incubate at room temperature for 24 hours.
-
After incubation, centrifuge the vial to pellet the CPG support.
-
Carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new microcentrifuge tube.
-
Dry the oligonucleotide solution using a SpeedVac or by lyophilization.
-
Resuspend the dried oligonucleotide in an appropriate buffer for quantification and purification.
Protocol 2: Modified AMA Deprotection
This two-step protocol using a combination of ammonium hydroxide and AMA is designed to minimize the formation of a non-fluorescent side product associated with direct AMA treatment.
Materials:
-
Concentrated ammonium hydroxide (28-30%)
-
40% aqueous methylamine solution
-
Synthesized 6-HEX labeled oligonucleotide on CPG support.
-
Heating block set to 65°C.
-
Microcentrifuge tubes.
-
SpeedVac or lyophilizer.
Procedure:
-
Place the CPG support with the synthesized oligonucleotide in a screw-cap vial.
-
Add 0.5 mL of concentrated ammonium hydroxide to the vial.
-
Seal the vial and incubate at room temperature for 30 minutes.
-
Add 0.5 mL of 40% aqueous methylamine to the vial to form the AMA solution (1:1 v/v).
-
Reseal the vial and incubate at 65°C for 10 minutes.
-
Cool the vial to room temperature and centrifuge to pellet the CPG.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Dry the oligonucleotide solution using a SpeedVac or lyophilizer.
-
Resuspend the oligonucleotide in a suitable buffer for further processing.
Signaling Pathways and Logical Relationships
The degradation of the HEX dye during deprotection is a chemical process. The following diagram illustrates the relationship between the deprotection conditions and the potential degradation pathway.
Caption: HEX dye stability under different deprotection conditions.
Conclusion
The successful deprotection of 6-HEX labeled oligonucleotides requires careful consideration of the reaction conditions to preserve the integrity of the fluorescent dye. While standard high-temperature deprotection with ammonium hydroxide is effective for removing protecting groups from the oligonucleotide itself, it can be detrimental to the HEX label. Milder conditions, such as room temperature incubation with ammonium hydroxide or a modified AMA protocol, are recommended to obtain high-purity 6-HEX labeled oligonucleotides. For applications requiring the utmost spectral purity, the use of a more robust dye analog, such as SIMA (HEX), which is more stable to standard deprotection conditions, should be considered. Following purification, it is crucial to perform quality control analysis, including mass spectrometry and fluorescence spectroscopy, to confirm the identity and purity of the final product.
References
Application Notes and Protocols for 6-HEX Phosphoramidite in DNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-HEX (Hexachlorofluorescein) phosphoramidite is a fluorescent dye phosphoramidite used in automated oligonucleotide synthesis. It allows for the incorporation of the HEX fluorophore at the 5' terminus, 3' terminus, or internally within a DNA or RNA sequence. HEX-labeled oligonucleotides are widely used as primers and probes in various molecular biology applications, including quantitative PCR (qPCR), fragment analysis, and DNA sequencing.[1][2][] This document provides detailed application notes and protocols for the efficient use of 6-HEX phosphoramidite in DNA synthesis.
Spectral Properties
6-HEX is a derivative of fluorescein and emits in the yellow-green region of the visible spectrum.[4] Its spectral characteristics make it suitable for multiplexing with other fluorophores in applications like qPCR.[5]
| Property | Value |
| Excitation Maximum (λex) | ~533 - 535 nm |
| Emission Maximum (λem) | ~549 - 556 nm |
| Molar Extinction Coefficient | ~74,000 - 96,000 M⁻¹cm⁻¹ |
| Recommended Quencher | BHQ-1 |
Applications
HEX-labeled oligonucleotides are valuable tools for a variety of molecular and diagnostic applications:
-
Quantitative Real-Time PCR (qPCR): HEX is commonly used as a reporter dye in TaqMan® probes, Molecular Beacons, and Scorpion® primers. It is often paired with the dark quencher BHQ-1 due to good spectral overlap.
-
DNA Sequencing and Fragment Analysis: Oligonucleotides labeled with HEX at the 5'-end can be used as primers for generating fluorescently labeled PCR products for DNA sequencing and genetic analysis, such as Amplified Fragment Length Polymorphism (AFLP) and microsatellite analysis.
-
Fluorescence In Situ Hybridization (FISH): HEX-labeled probes can be used for the detection and localization of specific DNA sequences within chromosomes.
Experimental Protocols
Handling and Storage of 6-HEX Phosphoramidite
Proper handling and storage are critical to maintain the reactivity of the phosphoramidite.
-
Storage: Store 6-HEX phosphoramidite at -20°C in a desiccated, dark environment.
-
Handling: Before use, allow the vial to warm to room temperature to prevent moisture condensation. Dissolve the phosphoramidite in anhydrous acetonitrile (<15 ppm water) under an inert atmosphere (argon or helium).
Automated Oligonucleotide Synthesis
The incorporation of 6-HEX phosphoramidite into an oligonucleotide sequence is performed on an automated DNA synthesizer using standard phosphoramidite chemistry.
Diagram of the Phosphoramidite DNA Synthesis Cycle
Caption: Workflow of the automated DNA synthesis cycle for incorporating 6-HEX phosphoramidite.
Synthesis Parameters:
| Parameter | Recommendation | Rationale |
| Concentration | 0.1 M in anhydrous acetonitrile | Ensures sufficient reagent for efficient coupling. |
| Coupling Time | 3 minutes | Standard coupling time for many phosphoramidites. May need optimization based on synthesizer and other reagents. |
| Activator | Tetrazole or DCI | Commonly used activators in phosphoramidite chemistry. |
Cleavage and Deprotection
After synthesis, the oligonucleotide is cleaved from the solid support, and the protecting groups from the nucleobases and the phosphate backbone are removed. The stability of the HEX dye to the deprotection conditions is a critical consideration.
Standard Deprotection: Standard deprotection involves heating the oligonucleotide in concentrated ammonium hydroxide. However, HEX can be sensitive to prolonged exposure to harsh basic conditions, which can lead to the formation of an arylacridine byproduct with altered fluorescent properties.
Recommended Deprotection Protocol for 6-HEX Labeled Oligonucleotides:
To minimize degradation of the HEX dye, milder deprotection conditions are recommended.
| Reagent | Temperature | Duration | Notes |
| Concentrated Ammonium Hydroxide | Room Temperature | 17 hours | A common, milder condition for HEX. |
| AMA (Ammonium hydroxide/40% Methylamine 1:1) | Room Temperature (30 min) then 65°C (10 min) | ~40 minutes | A faster deprotection method. Pre-treatment with ammonium hydroxide at room temperature is recommended to avoid formation of a non-fluorescent side product. |
Caution: Avoid prolonged heating of HEX-labeled oligonucleotides in concentrated ammonium hydroxide at 55°C, as this can lead to degradation of the dye.
Purification of HEX-Labeled Oligonucleotides
Purification is essential to remove truncated sequences (failure sequences) and any free dye, which can interfere with downstream applications. High-Performance Liquid Chromatography (HPLC) is the recommended method for purifying dye-labeled oligonucleotides.
Diagram of the Purification Workflow
Caption: General workflow for the purification of 6-HEX labeled oligonucleotides.
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) Protocol:
This method effectively separates the desired full-length, labeled oligonucleotide from unlabeled failure sequences.
| Parameter | Condition |
| Column | C18, 2.5 µm, 4.6 x 50 mm |
| Mobile Phase A | 0.1 M TEAA (Triethylammonium Acetate), pH 7.0, in 5% Acetonitrile |
| Mobile Phase B | 0.1 M TEAA, pH 7.0, in 30% Acetonitrile |
| Gradient | 0-100% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Temperature | 60°C |
| Detection | UV at 260 nm (oligonucleotide) and ~535 nm (HEX dye) |
This protocol is a general guideline and may require optimization based on the specific oligonucleotide sequence and length.
Expected Results:
| Parameter | Expected Value |
| Purification Yield | 50 - 80% (HPLC dependent) |
| Purity (Post-HPLC) | > 95% |
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Coupling Efficiency | Moisture Contamination: Phosphoramidites are highly sensitive to moisture. | - Use fresh, anhydrous acetonitrile (<15 ppm water). - Ensure inert gas lines have in-line drying filters. - Allow phosphoramidite vials to reach room temperature before opening. |
| Degraded Phosphoramidite: Improper storage or exposure to air can lead to degradation. | - Store phosphoramidites at -20°C under an inert atmosphere. - Use fresh aliquots for synthesis. | |
| Poor Fluorescent Signal | Dye Degradation: Harsh deprotection conditions can damage the HEX fluorophore. | - Use milder deprotection conditions (e.g., room temperature ammonium hydroxide or the recommended AMA protocol). |
| Formation of Side Products: Reaction with ammonia can form non-fluorescent byproducts. | - For AMA deprotection, pre-treat with ammonium hydroxide at room temperature for 30 minutes before adding methylamine and heating. | |
| Multiple Peaks in HPLC | Incomplete Capping: Unreacted 5'-hydroxyl groups can lead to the accumulation of deletion mutants (n-1 sequences). | - Ensure the capping reagent is fresh and the capping step is efficient. |
| Isomers of the Dye: The presence of different isomers of the HEX dye can sometimes lead to peak splitting. | - Use a single isomer 6-HEX phosphoramidite if baseline separation is critical. |
Conclusion
The successful incorporation of 6-HEX phosphoramidite into synthetic oligonucleotides relies on careful attention to anhydrous conditions during synthesis, appropriate deprotection protocols to preserve the integrity of the fluorophore, and rigorous purification to ensure the quality of the final product. By following these guidelines, researchers can reliably produce high-quality HEX-labeled oligonucleotides for a wide range of applications in molecular biology and diagnostics.
References
Application Notes and Protocols for 6-HEX Labeled Probes in TaqMan® qPCR Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction to 6-HEX in TaqMan® qPCR
Quantitative real-time PCR (qPCR) is a powerful technique for the detection and quantification of nucleic acids.[1] Among the various qPCR chemistries, TaqMan® hydrolysis probes offer high specificity and the potential for multiplexing.[1] These probes are dual-labeled oligonucleotides with a fluorophore at the 5' end and a quencher at the 3' end. During PCR, the 5' to 3' exonuclease activity of Taq polymerase cleaves the probe, separating the fluorophore from the quencher and generating a fluorescent signal proportional to the amount of amplified product.[2]
The choice of fluorophore is critical for the success of a TaqMan® qPCR assay, especially in multiplex reactions where spectral overlap between different dyes must be minimized.[3] 6-HEX (hexachlorofluorescein) is a commonly used reporter dye that emits in the green-yellow region of the spectrum. It serves as a versatile alternative to other fluorophores like VIC® and JOE, exhibiting similar spectral characteristics. While 6-HEX may have an inherently weaker signal compared to other dyes such as FAM, it is a reliable choice for detecting moderately to highly expressed targets and is frequently used in multiplex assays.
This document provides detailed application notes and protocols for the effective use of 6-HEX labeled probes in TaqMan® qPCR assays.
Spectral Properties and Fluorophore Selection
Proper fluorophore selection is paramount for designing successful singleplex and multiplex qPCR assays. The spectral characteristics of the chosen dyes must be compatible with the excitation and detection capabilities of the qPCR instrument. Furthermore, in multiplex assays, the emission spectra of the different reporter dyes should have minimal overlap to prevent signal crosstalk.
Below is a comparison of the spectral properties of 6-HEX and other common reporter dyes used in TaqMan® qPCR assays.
| Reporter Dye | Excitation Max (nm) | Emission Max (nm) | Common Quencher(s) | Notes |
| 6-HEX | 535 | 556 | BHQ-1®, TAMRA™ | Good for multiplexing with FAM. Signal intensity is moderate. |
| FAM | 495 | 520 | BHQ-1®, TAMRA™ | High signal intensity, ideal for detecting low-copy targets. |
| VIC® | 528 | 548 | BHQ-1®, TAMRA™ | Stronger signal than HEX and JOE, often used as a replacement. |
| JOE | 520 | 548 | BHQ-1®, TAMRA™ | Similar spectrum to HEX and VIC, but with a weaker signal. |
| ROX™ | 575 | 602 | BHQ-2® | Often used as a passive reference dye to normalize for well-to-well variations. |
| Cy®5 | 649 | 670 | BHQ-3® | Used for the red channel in multiplex assays. |
TaqMan® qPCR Signaling Pathway
The following diagram illustrates the mechanism of a TaqMan® qPCR assay.
Figure 1. Mechanism of TaqMan® qPCR assay using a 6-HEX labeled probe.
Experimental Workflow
A typical TaqMan® qPCR experiment involves several key steps, from experimental design to data analysis.
Figure 2. Experimental workflow for a TaqMan® qPCR assay.
Detailed Experimental Protocol
This protocol provides a general guideline for performing a TaqMan® qPCR assay using a 6-HEX labeled probe for gene expression analysis. Optimization of reaction conditions, particularly primer and probe concentrations, is recommended for new assays.
1. Assay Design and Synthesis
-
Primer and Probe Design: Design primers and a 6-HEX labeled TaqMan® probe specific to your target sequence. Several online tools and software are available for this purpose.
-
Probes should have a melting temperature (Tm) 8-10°C higher than the primers.
-
The GC content of the probe should be between 35-65%.
-
Avoid a G at the 5' end of the probe to prevent quenching of the 6-HEX fluorophore.
-
The probe should be designed to bind to a region of the amplicon that is between the forward and reverse primers.
-
-
Oligonucleotide Synthesis: Order high-quality, purified primers and a 6-HEX labeled TaqMan® probe with a suitable quencher (e.g., BHQ-1®).
2. Reagent Preparation
-
Primer and Probe Stocks: Resuspend lyophilized primers and the 6-HEX probe in nuclease-free water or low TE buffer (10 mM Tris-HCl, 0.1 mM EDTA, pH 8.0) to a stock concentration of 100 µM. Store at -20°C, protected from light.
-
Working Solutions: Prepare 10 µM working solutions of primers and the probe by diluting the stock solutions. Aliquot to minimize freeze-thaw cycles.
3. Reaction Setup
The following table provides a recommended reaction setup for a 20 µL reaction volume.
| Component | Stock Concentration | Final Concentration | Volume per 20 µL Reaction |
| 2x TaqMan® Master Mix | 2x | 1x | 10.0 µL |
| Forward Primer | 10 µM | 900 nM | 1.8 µL |
| Reverse Primer | 10 µM | 900 nM | 1.8 µL |
| 6-HEX Labeled Probe | 10 µM | 250 nM | 0.5 µL |
| cDNA/DNA Template | - | ≤100 ng | X µL |
| Nuclease-Free Water | - | - | Up to 20 µL |
Important Considerations:
-
Assemble reactions on ice to prevent premature enzyme activity.
-
Prepare a master mix of all components except the template to ensure consistency across all reactions.
-
Include appropriate controls:
-
No-Template Control (NTC): To check for contamination.
-
No-Reverse Transcriptase Control (-RT): To check for genomic DNA contamination in RNA samples.
-
Positive Control: A sample known to contain the target sequence.
-
4. Thermal Cycling Conditions
The following is a standard thermal cycling protocol. This may require optimization based on the specific primers and target.
| Step | Temperature (°C) | Time | Cycles |
| UNG Activation (optional) | 50 | 2 min | 1 |
| Polymerase Activation | 95 | 10 min | 1 |
| Denaturation | 95 | 15 sec | 40 |
| Annealing/Extension | 60 | 60 sec |
5. Data Analysis
-
Set Baseline and Threshold: Analyze the raw fluorescence data. Set the baseline and threshold to determine the quantification cycle (Cq) for each sample.
-
Relative Quantification: For gene expression analysis, use the ΔΔCq method to calculate the fold change in expression relative to a reference gene and a control sample.
-
Absolute Quantification: Generate a standard curve using a serial dilution of a known quantity of the target nucleic acid to determine the absolute copy number in your samples.
Performance and Multiplexing with 6-HEX
The performance of a 6-HEX labeled probe is generally robust, though its signal intensity is lower than that of FAM. This makes 6-HEX a suitable choice for detecting targets with moderate to high expression levels. In multiplex qPCR, 6-HEX is commonly paired with FAM, as their emission spectra are well-separated, minimizing crosstalk.
Illustrative Performance Data in a Duplex Assay (FAM & 6-HEX)
The following table presents hypothetical data illustrating the performance of FAM and 6-HEX labeled probes in both singleplex and duplex qPCR assays targeting two different genes (Gene A - high expression, Gene B - moderate expression).
| Assay Type | Target | Reporter | Average Cq | Signal-to-Noise Ratio |
| Singleplex | Gene A | FAM | 20.5 | 15.2 |
| Singleplex | Gene B | 6-HEX | 24.8 | 9.5 |
| Duplex | Gene A | FAM | 20.7 | 14.8 |
| Duplex | Gene B | 6-HEX | 25.1 | 9.1 |
As illustrated, the Cq values and signal-to-noise ratios remain consistent between singleplex and duplex reactions, indicating successful multiplexing with minimal interference.
Troubleshooting
Common issues encountered when using 6-HEX labeled probes in TaqMan® qPCR assays are outlined below, along with potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal | - Incorrect probe/primer design. - Probe degradation. - Inefficient PCR. | - Re-design and validate primers/probe. - Aliquot and protect the probe from light. - Optimize annealing temperature and primer concentrations. |
| High Background Fluorescence | - Probe concentration is too high. - Incomplete quenching. - Probe degradation. | - Titrate the probe concentration (100-300 nM). - Ensure the use of a high-quality probe with a suitable quencher. |
| Inconsistent Cq Values | - Pipetting errors. - Poor quality or quantity of template. - Suboptimal assay conditions. | - Use a master mix and calibrated pipettes. - Quantify and assess the integrity of your nucleic acid template. - Re-optimize the assay. |
| Crosstalk in Multiplex Assay | - Spectral overlap between fluorophores. - Incorrect dye calibration on the qPCR instrument. | - Ensure sufficient spectral separation between dyes. - Perform a spectral calibration of the instrument for the specific dyes being used. |
By following these guidelines and protocols, researchers can effectively utilize 6-HEX labeled probes for sensitive and specific nucleic acid quantification in TaqMan® qPCR assays.
References
Application Notes and Protocols for 6-HEX Labeled Primers in DNA Sequencing
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-HEX (Hexachloro-fluorescein) labeled primers are a cornerstone in modern molecular biology, particularly in the realm of DNA sequencing and fragment analysis. This fluorescent dye, characterized by its distinct spectral properties, offers a reliable and effective method for labeling oligonucleotides. When incorporated into primers, 6-HEX enables the detection of DNA fragments during capillary electrophoresis, a critical step in both Sanger sequencing and fragment analysis. Its spectral compatibility with other common fluorescent dyes makes it an ideal candidate for multiplexing applications, allowing for the simultaneous analysis of multiple targets in a single reaction. These application notes provide a comprehensive overview of 6-HEX labeled primers, including their properties, detailed experimental protocols for their use in DNA sequencing, and troubleshooting guidance.
Properties of 6-HEX Labeled Primers
6-HEX is a hexachlorinated derivative of the fluorescein dye. The addition of chlorine atoms shifts its excitation and emission spectra to longer wavelengths compared to fluorescein (FAM), reducing spectral overlap and making it suitable for multiplex assays.
Table 1: Spectral and Physicochemical Properties of 6-HEX Dye
| Property | Value | Reference |
| Excitation Maximum (λex) | 533 - 535 nm | [Source 1, Source 2] |
| Emission Maximum (λem) | 549 - 556 nm | [Source 1, Source 2] |
| Color Channel | Green-Yellow | [Source 3] |
| Common Applications | DNA Sequencing, Fragment Analysis, qPCR | [Source 4] |
| Compatible Instruments | Most commercial capillary electrophoresis-based DNA sequencers and qPCR machines. |
Table 2: Performance Characteristics of 6-HEX Labeled Primers in DNA Sequencing
| Parameter | Typical Value/Range | Notes |
| Typical Signal Intensity (RFU) | 200 - 8000 RFU | Signal strength can vary depending on template quality and quantity, PCR efficiency, and instrument sensitivity. A signal above 200 RFU is generally considered good. |
| Average Read Length (Sanger) | 400 - 800 bp | Dependent on template quality, primer design, and sequencing chemistry. |
| Multiplexing Capability | High | Commonly used in multiplex panels with other dyes like 6-FAM (blue), NED (yellow/orange), and PET (red). |
Application 1: Sanger Sequencing
Sanger sequencing, or the chain-termination method, remains the gold standard for targeted DNA sequencing due to its high accuracy. 6-HEX labeled primers are utilized to specifically label the sequencing products of one of the four dideoxy-termination reactions, or more commonly, the forward or reverse primer in dye primer sequencing protocols.
Experimental Workflow for Sanger Sequencing using 6-HEX Labeled Primers
Sanger Sequencing Workflow with 6-HEX Primer.
Detailed Protocol for Sanger Sequencing
1. PCR Amplification of the Target Region
This initial step amplifies the DNA region of interest.
-
PCR Reaction Mix:
-
5 µL 10x PCR Buffer
-
1 µL 10 mM dNTPs
-
1 µL 10 µM Forward Primer (unlabeled)
-
1 µL 10 µM Reverse Primer (unlabeled)
-
1 µL DNA Template (10-100 ng)
-
0.5 µL Taq DNA Polymerase
-
Nuclease-free water to a final volume of 50 µL
-
-
PCR Cycling Conditions:
-
Initial Denaturation: 95°C for 5 minutes
-
30-35 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (optimize based on primer Tm)
-
Extension: 72°C for 1 minute per kb of product length
-
-
Final Extension: 72°C for 7 minutes
-
Hold: 4°C
-
2. PCR Product Purification
It is crucial to remove excess primers and dNTPs from the PCR product.
-
Use a commercial PCR purification kit (e.g., spin column-based) following the manufacturer's instructions.
-
Alternatively, an enzymatic cleanup using Exonuclease I and Shrimp Alkaline Phosphatase (Exo-SAP) can be performed.
-
Elute the purified PCR product in 30-50 µL of elution buffer or nuclease-free water.
-
Verify the presence and purity of the PCR product by running a small aliquot on an agarose gel.
3. Cycle Sequencing Reaction
This step generates a series of DNA fragments of varying lengths, each terminated with a fluorescently labeled dideoxynucleotide. Here, we use a 6-HEX labeled primer.
-
Cycle Sequencing Reaction Mix:
-
Purified PCR Product (5-50 ng)
-
1 µL 6-HEX Labeled Sequencing Primer (3.2 µM)
-
2 µL Sequencing Mix (e.g., BigDye™ Terminator v3.1)
-
Nuclease-free water to a final volume of 10 µL
-
-
Cycle Sequencing Conditions:
-
Initial Denaturation: 96°C for 1 minute
-
25-30 Cycles:
-
Denaturation: 96°C for 10 seconds
-
Annealing: 50°C for 5 seconds
-
Extension: 60°C for 4 minutes
-
-
Hold: 4°C
-
4. Sequencing Product Purification
Unincorporated dye terminators must be removed before capillary electrophoresis.
-
Perform ethanol/EDTA precipitation or use a commercial dye terminator removal kit.
-
Resuspend the purified sequencing product in 10-15 µL of Hi-Di™ Formamide.
5. Capillary Electrophoresis and Data Analysis
-
Denature the samples at 95°C for 5 minutes and immediately place on ice.
-
Load the samples onto a capillary electrophoresis-based DNA analyzer.
-
The instrument will separate the fragments by size and detect the fluorescence of the 6-HEX dye.
-
The sequencing software will generate an electropherogram, from which the DNA sequence can be determined.
Application 2: Fragment Analysis
Fragment analysis is a powerful technique used for a variety of applications, including microsatellite analysis (STRs), amplified fragment length polymorphism (AFLP), and genotyping. 6-HEX labeled primers are used to amplify the target DNA fragments, which are then precisely sized by capillary electrophoresis.
Experimental Workflow for Fragment Analysis
Fragment Analysis Workflow with 6-HEX Primer.
Detailed Protocol for Fragment Analysis
1. PCR Amplification with 6-HEX Labeled Primer
-
PCR Reaction Mix:
-
2.5 µL 10x PCR Buffer
-
0.5 µL 10 mM dNTPs
-
0.5 µL 10 µM 6-HEX Labeled Forward Primer
-
0.5 µL 10 µM Reverse Primer (unlabeled)
-
1 µL DNA Template (1-10 ng)
-
0.2 µL Taq DNA Polymerase
-
Nuclease-free water to a final volume of 25 µL
-
-
PCR Cycling Conditions:
-
Initial Denaturation: 95°C for 5 minutes
-
30-35 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (optimize based on primer Tm)
-
Extension: 72°C for 30-60 seconds
-
-
Final Extension: 72°C for 10 minutes
-
Hold: 4°C
-
2. Sample Preparation for Capillary Electrophoresis
-
Dilute the PCR product 1:10 to 1:100 in nuclease-free water to avoid overloading the capillary. The optimal dilution should be determined empirically.
-
Prepare a master mix of Hi-Di™ Formamide and a size standard (e.g., GeneScan™ 500 LIZ™ Size Standard). A common ratio is 9.5 µL of formamide to 0.5 µL of size standard per sample.
-
Add 1 µL of the diluted PCR product to 10 µL of the formamide/size standard mix.
-
Denature the samples at 95°C for 5 minutes and immediately place on ice.
3. Capillary Electrophoresis and Data Analysis
-
Load the samples onto a capillary electrophoresis-based DNA analyzer.
-
The instrument will separate the fragments by size and detect the fluorescence from the 6-HEX dye and the size standard.
-
Use specialized software (e.g., GeneMapper™) to analyze the data. The software will determine the precise size of the 6-HEX labeled fragments by comparing their migration to the co-loaded size standard.
Troubleshooting
Table 3: Common Issues and Solutions for 6-HEX Labeled Primer Applications
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Low Signal | Insufficient or poor-quality DNA template. | Quantify and assess the quality of your DNA template. Increase the amount of template in the reaction. |
| Suboptimal PCR conditions. | Optimize annealing temperature, extension time, and cycle number. | |
| Primer degradation. | Use fresh primer stocks. Store primers at -20°C in a nuclease-free buffer. | |
| Inefficient dye incorporation or signal quenching. | Ensure proper primer design and synthesis. | |
| High Background Noise in Electropherogram | Incomplete removal of unincorporated primers or dye terminators. | Optimize the purification steps. Ensure complete removal of ethanol before resuspension. |
| Primer-dimer formation. | Redesign primers to avoid self-complementarity, especially at the 3' ends. | |
| Contamination of the sample. | Use sterile techniques and filtered pipette tips. | |
| Split Peaks in Fragment Analysis | Incomplete adenylation by Taq polymerase. | Add a final extension step of 72°C for 30-60 minutes to ensure complete A-tailing. |
| Template-specific secondary structures. | Optimize PCR conditions with additives like DMSO or betaine. | |
| Inaccurate Sizing in Fragment Analysis | Incorrect size standard used or degradation of the size standard. | Use the correct size standard for your dye set and ensure it has not expired. |
| Sample overloading. | Dilute the PCR product before mixing with the size standard. |
Conclusion
6-HEX labeled primers are a versatile and robust tool for a wide range of DNA sequencing applications. Their favorable spectral characteristics and compatibility with multiplexing make them an invaluable asset for researchers in genetics, drug discovery, and diagnostics. By following the detailed protocols and troubleshooting guidelines provided in these application notes, scientists can achieve high-quality, reliable results in their Sanger sequencing and fragment analysis experiments.
Application Notes and Protocols for HPLC Purification of 6-HEX Labeled Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 6-HEX (hexachlorofluorescein) labeled oligonucleotides using High-Performance Liquid Chromatography (HPLC). The primary method detailed is Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC), a robust and widely adopted technique for purifying synthetic oligonucleotides, offering high resolution and purity.
Introduction
6-HEX is a fluorescent dye commonly used to label oligonucleotides for various molecular biology applications, including quantitative PCR (qPCR), fragment analysis, and fluorescence in situ hybridization (FISH). The success of these applications is critically dependent on the purity of the labeled oligonucleotide. HPLC is the gold standard for purifying these products, effectively separating the desired full-length, labeled oligonucleotide from failure sequences (shorter, unlabeled or partially labeled strands) and other impurities generated during chemical synthesis.[1]
Ion-pair reversed-phase HPLC separates oligonucleotides based on their hydrophobicity. An ion-pairing agent, such as triethylammonium acetate (TEAA), is added to the mobile phase to neutralize the negative charges on the phosphate backbone of the oligonucleotide. This allows the oligonucleotide to interact with the hydrophobic stationary phase (typically C8 or C18) of the HPLC column. Elution is then achieved by a gradient of an organic solvent, like acetonitrile, which increases the hydrophobicity of the mobile phase, releasing the oligonucleotides from the column. The hydrophobic 6-HEX label significantly increases the retention time of the oligonucleotide, aiding in its separation from unlabeled sequences.
Experimental Protocols
Sample Preparation
Prior to HPLC purification, the crude 6-HEX labeled oligonucleotide must be properly prepared.
-
Cleavage and Deprotection: Following synthesis, the oligonucleotide is cleaved from the solid support and deprotected. Standard conditions often involve incubation in ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA). Note that 6-HEX labeled oligonucleotides are sensitive to prolonged exposure to harsh deprotection conditions and high temperatures, which can degrade the dye. Deprotection at room temperature is recommended.[2]
-
Solubilization: After deprotection, the ammonia or AMA is removed by evaporation (e.g., using a speed vacuum). The resulting crude oligonucleotide pellet is then dissolved in a suitable aqueous buffer, typically the HPLC mobile phase A (e.g., 0.1 M TEAA).[3]
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) Protocol
This protocol is a general guideline and may require optimization based on the specific oligonucleotide sequence, length, and the HPLC system used.
Instrumentation and Materials:
-
Preparative HPLC system with a UV detector capable of monitoring dual wavelengths.
-
Fraction collector.
-
C8 or C18 reversed-phase HPLC column (e.g., 50 x 4.6 mm, 2.5 µm particle size).[4][5]
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Desalting cartridges.
-
Lyophilizer.
HPLC Method:
-
Column Equilibration: Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5%) in Mobile Phase A until a stable baseline is achieved.
-
Injection: Inject the dissolved crude oligonucleotide sample onto the column. The injection volume will depend on the concentration of the sample and the capacity of the column.
-
Elution Gradient: Elute the oligonucleotide using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 50% Mobile Phase B over 30 minutes. The optimal gradient may need to be determined empirically.
-
Detection: Monitor the elution at two wavelengths: 260 nm for the oligonucleotide and approximately 535 nm for the 6-HEX dye. The desired product will show a peak at both wavelengths.
-
Fraction Collection: Collect fractions corresponding to the main peak that absorbs at both 260 nm and 535 nm. This peak represents the full-length 6-HEX labeled oligonucleotide.
Post-Purification Processing
-
Purity Analysis: Analyze an aliquot of the collected fraction by analytical HPLC or capillary gel electrophoresis (CGE) to confirm purity.
-
Desalting: The collected fractions contain the ion-pairing agent (TEAA), which must be removed. This can be achieved by methods such as ethanol precipitation or using a desalting column.
-
Lyophilization: After desalting, the purified oligonucleotide solution is lyophilized to obtain a dry, stable powder.
Data Presentation
Table 1: Typical HPLC Purification Parameters for 6-HEX Oligonucleotides
| Parameter | Typical Value/Condition | Reference |
| Column | C18, 50 x 4.6 mm, 2.5 µm | |
| Mobile Phase A | 0.1 M Triethylammonium acetate (TEAA), pH 7.0 | |
| Mobile Phase B | Acetonitrile (ACN) | |
| Gradient | 5% to 50% B over 30 minutes | |
| Flow Rate | 1.0 mL/min | |
| Temperature | 50-60 °C | |
| Detection | 260 nm (Oligonucleotide) and ~535 nm (6-HEX dye) |
Table 2: Expected Results and Troubleshooting
| Observation | Potential Cause | Suggested Solution |
| Low Yield | Inefficient labeling reaction; Poor recovery from HPLC. | Optimize the labeling reaction; Ensure proper fraction collection. |
| Low Purity | Suboptimal HPLC gradient; Co-elution of impurities. | Optimize the gradient to better resolve the target peak. |
| Multiple HEX-Positive Peaks | Presence of dye isomers or degradation products. | Use a single isomer HEX phosphoramidite; Avoid harsh deprotection conditions. |
| No Peak at 535 nm | Labeling reaction failed. | Verify the integrity of the labeling reagent and optimize the reaction conditions. |
Visualization of the Purification Workflow
Caption: Workflow for the purification of 6-HEX labeled oligonucleotides.
References
- 1. ch.gilson.com [ch.gilson.com]
- 2. Fluorescent Oligonucleotide Labeling Reagents | AAT Bioquest [aatbio.com]
- 3. How do you purify oligonucleotide conjugates by HPLC? | AAT Bioquest [aatbio.com]
- 4. Purification of dye-labeled oligonucleotides by ion-pair reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 6-HEX Probe Assays
Welcome to our technical support center. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low fluorescence of 6-HEX probes in their qPCR experiments.
FAQs & Troubleshooting Guide
Q1: Why am I observing low or no fluorescence signal from my 6-HEX probe?
Low fluorescence from a 6-HEX probe can stem from several factors, ranging from probe design and quality to suboptimal reaction conditions. Here's a step-by-step guide to troubleshoot this issue.
Troubleshooting Workflow:
Caption: A step-by-step workflow for troubleshooting low 6-HEX probe fluorescence.
Q2: How does probe design affect 6-HEX fluorescence?
Proper probe design is critical for a strong fluorescence signal. Several design elements can impact performance:
-
Probe Length: Probes are typically 20-30 nucleotides long.[1] Longer probes can have reduced hybridization efficiency, leading to lower signal intensity, while shorter probes might bind non-specifically.[1]
-
Melting Temperature (Tm): The probe's Tm should be 5-10°C higher than the primers' Tm to ensure it binds to the target before the primers.[2] An inefficiently low probe Tm can result in poor binding under standard PCR conditions.[3]
-
GC Content: A GC content between 20% and 80% is recommended for stable hybridization.[4]
-
Secondary Structures: Self-complementarity and secondary structures within the probe can hinder its binding to the target sequence and affect quenching efficiency, thus reducing the signal.
-
Fluorophore and Quencher Proximity: The distance between the 6-HEX fluorophore and the quencher is crucial for efficient quenching. If they are too far apart, background fluorescence can be high, and the signal increase per cycle will be lower.
Logical Relationship of Probe Design Elements:
Caption: Key probe design factors influencing fluorescence signal strength.
Q3: What is the optimal concentration for a 6-HEX probe?
The optimal concentration of your 6-HEX probe needs to be determined empirically for each new assay.
-
Too Low: Insufficient probe concentration can lead to weak signals and reduced sensitivity.
-
Too High: Excessive probe concentration can cause high background fluorescence and potential self-quenching.
Experimental Protocol: Probe Concentration Optimization
A common method for optimizing probe concentration is to perform a matrix of reactions with varying primer and probe concentrations.
-
Prepare a Primer-Probe Matrix: Set up a series of reactions with a fixed template concentration. Vary the forward and reverse primer concentrations (e.g., 50 nM to 800 nM) and the probe concentration (e.g., 50 nM to 250 nM).
-
Run qPCR: Perform the qPCR experiment using your standard cycling conditions.
-
Analyze Results: Identify the combination of primer and probe concentrations that provides the lowest Cq value with the highest fluorescence signal and no non-specific amplification.
| Primer Concentration | 50 nM | 200 nM | 400 nM | 800 nM |
| Probe Conc. 50 nM | Test | Test | Test | Test |
| Probe Conc. 100 nM | Test | Test | Test | Test |
| Probe Conc. 150 nM | Test | Test | Test | Test |
| Probe Conc. 200 nM | Test | Test | Test | Test |
| Probe Conc. 250 nM | Test | Test | Test | Test |
Q4: How do I choose the right quencher for my 6-HEX probe?
The choice of quencher is critical for minimizing background fluorescence and maximizing the detectable signal. For 6-HEX, a dark quencher like a Black Hole Quencher™ (BHQ™) is often a good choice.
-
Spectral Overlap: The quencher's absorption spectrum should have maximal overlap with the fluorophore's emission spectrum for efficient FRET (Förster Resonance Energy Transfer) quenching.
-
Dark vs. Fluorescent Quenchers: Dark quenchers absorb energy and dissipate it as heat, leading to lower background fluorescence compared to fluorescent quenchers (like TAMRA), which can re-emit some energy as light.
-
Double-Quenched Probes: For multiplex reactions or targets with low copy numbers, consider using a double-quenched probe. These probes have an internal quencher in addition to the 3' quencher, which can significantly reduce background fluorescence and improve signal-to-noise ratios.
Recommended Quenchers for Common Fluorophores:
| Fluorophore | Excitation (nm) | Emission (nm) | Recommended Quencher |
| 6-FAM | 495 | 520 | ZEN/Iowa Black™ FQ |
| HEX | 538 | 555 | ZEN/Iowa Black FQ |
| JOE™ | 529 | 555 | ZEN/Iowa Black FQ |
| SUN™ | 538 | 554 | ZEN/Iowa Black FQ |
| Cy® 3 | 550 | 564 | Iowa Black RQ |
Data sourced from Integrated DNA Technologies (IDT).
Q5: Can my experimental conditions affect 6-HEX fluorescence?
Yes, suboptimal experimental conditions can significantly impact your results.
-
Annealing Temperature: The annealing temperature should be optimized to be high enough for specific primer and probe binding but not so high that it prevents efficient hybridization. Running a temperature gradient can help determine the optimal annealing temperature.
-
Cycling Times: Inappropriate cycling times can affect the efficiency of amplification and, consequently, the fluorescence signal.
-
Master Mix and Reagents: Ensure your master mix is compatible with your qPCR instrument and that all reagents are properly stored and not contaminated. The presence of reducing agents like DTT in some master mixes can degrade quenchers with azo bonds.
Experimental Protocol: Annealing Temperature Optimization
-
Set up a Temperature Gradient: Prepare identical reactions and run them on a thermal cycler with a temperature gradient feature. The gradient should span a range of temperatures above and below the calculated Tm of your primers (e.g., 55°C to 65°C).
-
Analyze the Data: The optimal annealing temperature will be the one that yields the lowest Cq value and the highest fluorescence signal without any evidence of non-specific amplification in the melt curve analysis.
Q6: Could the quality of my DNA template be the issue?
Absolutely. The quality and quantity of your DNA template are critical for a successful qPCR reaction.
-
Template Degradation: Degraded template DNA can lead to weak or absent signals.
-
Low Template Amount: Insufficient template may result in a lack of detectable amplification.
-
Presence of Inhibitors: PCR inhibitors (e.g., salts, detergents, residual solvents from nucleic acid extraction) can interfere with probe binding and enzymatic activity, leading to reduced fluorescence.
To address these issues, consider re-purifying your samples and assessing their purity using spectrophotometry (checking A260/A280 and A260/A230 ratios).
Q7: What if I still have low fluorescence after trying all of the above?
If you've addressed probe design, concentration, experimental conditions, and template quality, consider these additional factors:
-
Probe Degradation: Probes are sensitive to light and multiple freeze-thaw cycles. Photobleaching can occur with improper storage. Always store probes in the dark at -20°C or lower and minimize their exposure to light.
-
Instrument Calibration: Ensure your qPCR instrument is properly calibrated for the 6-HEX dye. All real-time thermal cyclers are typically most sensitive to FAM, and detection of longer wavelength dyes like HEX may be less sensitive on some instruments.
-
Contamination: Microbial contamination can introduce DNases that degrade your probe, releasing the fluorophore from the quencher and causing high background or erratic signals.
-
Chemical Transformation of HEX: Under standard ammonolysis conditions during synthesis, HEX can be transformed into an arylacridine derivative, which has different optical properties and can lead to a significant decrease in the fluorescence signal during qPCR. Ensure your probe supplier uses methods to prevent this transformation.
References
Optimizing 6-HEX Deprotection: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 6-HEX (Hexachlorofluorescein) labeled oligonucleotides. Find detailed protocols and solutions to common issues encountered during the deprotection step.
Frequently Asked Questions (FAQs)
Q1: What are the standard deprotection conditions for 6-HEX labeled oligonucleotides?
Standard deprotection of 6-HEX labeled oligonucleotides is typically performed using concentrated ammonium hydroxide. A common protocol involves incubation for 17 hours at 55°C.[1] However, it is important to note that 6-HEX is sensitive to basic conditions, which can lead to degradation.[2]
Q2: Why am I seeing a loss of fluorescence or a shift in the emission spectrum of my 6-HEX labeled oligonucleotide after deprotection?
Degradation of the 6-HEX dye during deprotection is a common issue.[2] The hexachlorofluorescein moiety can be unstable under standard basic deprotection conditions, leading to the formation of non-fluorescent side products or derivatives with altered spectral properties, such as hexachloroarylacridine (ACR).[3][4] This can result in reduced fluorescence intensity and a shift in the emission wavelength.
Q3: What is that extra peak I see on my HPLC trace after deprotecting my 6-HEX oligo?
The additional peak observed on an HPLC trace is likely a degradation product of the 6-HEX dye. Standard deprotection with ammonium hydroxide can cause the loss of chlorine atoms from the fluorescein ring system, resulting in byproducts that elute differently and may exhibit altered fluorescence. One identified byproduct is a hexachloroarylacridine (ACR) derivative.
Q4: Are there alternative deprotection reagents that are more compatible with 6-HEX?
Yes, several alternative strategies can minimize 6-HEX degradation. One recommended method is a two-step deprotection using ammonium hydroxide followed by AMA (a 1:1 v/v mixture of concentrated aqueous ammonium hydroxide and 40% aqueous methylamine). Additionally, a more stable alternative to the HEX phosphoramidite, known as SIMA (HEX), is available and shows greater stability under basic deprotection conditions, including ammonium hydroxide at elevated temperatures and AMA.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low fluorescence yield | Degradation of the 6-HEX dye during deprotection. | Use milder deprotection conditions. Consider a two-step deprotection protocol or switch to a more stable alternative like SIMA (HEX). |
| Incomplete deprotection | Insufficient deprotection time or temperature; use of old or low-quality ammonium hydroxide. | Ensure fresh, high-quality ammonium hydroxide is used. Optimize deprotection time and temperature based on the specific oligonucleotide sequence and protecting groups. |
| Presence of side products (e.g., extra HPLC peaks) | Instability of 6-HEX in basic conditions leading to the formation of derivatives like ACR. | Employ a two-step deprotection method to minimize side product formation. Alternatively, use SIMA (HEX) which is more resistant to degradation. |
| Unexpected spectral shift | Formation of degradation products with different fluorescence properties. | Purify the oligonucleotide using RP-HPLC to isolate the correctly labeled product. For future syntheses, consider using milder deprotection conditions or a more stable dye. |
Experimental Protocols
Protocol 1: Standard Ammonium Hydroxide Deprotection
-
Cleavage and Deprotection:
-
Resuspend the oligonucleotide synthesis support in 1 mL of fresh, concentrated ammonium hydroxide (25-30%).
-
Incubate at 55°C for 17 hours in a sealed vial.
-
For oligonucleotides with TAC-protected phosphoramidites, incubation at room temperature for 2 hours is sufficient.
-
-
Drying:
-
After incubation, cool the vial to room temperature.
-
Centrifuge to pellet the support material.
-
Transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
Dry the oligonucleotide solution using a vacuum concentrator.
-
-
Purification:
-
Resuspend the dried oligonucleotide in a suitable buffer.
-
Purify using RP-HPLC, AX-HPLC, or gel-based methods to isolate the full-length, correctly labeled product.
-
Protocol 2: Two-Step Ammonium Hydroxide/AMA Deprotection (to minimize side products)
-
Initial Ammonium Hydroxide Treatment:
-
Resuspend the oligonucleotide synthesis support in concentrated ammonium hydroxide.
-
Incubate at room temperature for 30 minutes.
-
-
AMA Treatment:
-
Add an equal volume of 40% aqueous methylamine to the vial (creating a 1:1 AMA solution).
-
Incubate at 65°C for 10 minutes.
-
-
Drying and Purification:
-
Follow the drying and purification steps as outlined in Protocol 1.
-
Quantitative Data Summary
| Deprotection Method | Reagent | Temperature | Time | Expected Outcome |
| Standard | 25% Ammonium Hydroxide | 55°C | 17 hours | Complete deprotection, but potential for some 6-HEX degradation. |
| AMA | Ammonium Hydroxide / 40% Methylamine (1:1 v/v) | 65°C | 10 minutes | Rapid deprotection. Can cause ~10% decomposition of 6-HEX. |
| Two-Step | 1. Ammonium Hydroxide2. AMA (1:1 v/v) | 1. Room Temp2. 65°C | 1. 30 mins2. 10 mins | Minimizes the formation of non-fluorescent side products. |
| Standard (with TAC bases) | Ammonium Hydroxide | Room Temp | 2 hours | Complete deprotection for oligos synthesized with TAC-protected phosphoramidites. |
Visual Workflows
Caption: Standard 6-HEX deprotection workflow.
Caption: Two-step workflow for minimizing 6-HEX degradation.
Caption: Troubleshooting logic for 6-HEX deprotection issues.
References
Technical Support Center: Troubleshooting Incomplete Cleavage of 6-HEX Dipivaloate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the cleavage of 6-HEX dipivaloate. The pivaloyl protecting groups on 6-HEX are known for their steric hindrance, which can often lead to incomplete deprotection. This guide offers detailed protocols and solutions to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is the cleavage of the pivaloate groups from this compound often incomplete?
The incomplete cleavage of this compound is primarily due to the steric hindrance of the pivaloyl (Piv) groups. The bulky tert-butyl structure of the pivaloyl ester makes it resistant to standard hydrolysis conditions that are effective for less hindered esters like acetates or benzoates.[1] This steric hindrance necessitates more forcing reaction conditions or specialized deprotection strategies to achieve complete removal of both pivaloyl groups.
Q2: What are the common side reactions or degradation pathways for the 6-HEX fluorophore during cleavage?
A significant concern during the deprotection of 6-HEX labeled compounds, particularly under standard ammonolysis conditions, is the transformation of the hexachlorofluorescein core into an arylacridine derivative.[2][3][4] This byproduct has distinct optical properties and is often difficult to separate from the desired product, potentially leading to inaccurate fluorescence-based quantitative analyses.[2] While the stability of 6-HEX under various alternative deprotection conditions is not extensively documented, harsh basic or reductive conditions could potentially lead to other forms of degradation of the fluorophore.
Q3: How can I monitor the progress of the cleavage reaction?
The progress of the cleavage reaction can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
TLC: By spotting the reaction mixture alongside the starting material (this compound), you can visualize the disappearance of the starting material spot and the appearance of new, more polar spots corresponding to the mono-cleaved intermediate and the fully deprotected 6-HEX.
-
HPLC: A more quantitative method, HPLC can be used to resolve and quantify the starting material, the mono-deprotected intermediate, and the final product. A reversed-phase C18 column with a suitable gradient of acetonitrile and water (often with a small amount of a modifier like trifluoroacetic acid) is typically effective.
Q4: Are there any safety precautions I should take when performing these cleavage reactions?
Yes, several safety precautions are essential:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Reagents such as sodium hydroxide, lithium aluminum hydride, and lithium metal are corrosive, flammable, and/or water-reactive. Handle them with extreme care according to their Safety Data Sheets (SDS).
-
Quench reactive reagents like LiAlH4 and lithium metal safely and appropriately according to established laboratory procedures.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the cleavage of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of fully deprotected 6-HEX | 1. Insufficient reaction time or temperature: The steric hindrance of the pivaloyl groups requires more energy to overcome. 2. Ineffective cleavage reagent: Standard hydrolysis conditions may not be strong enough. 3. Degradation of the fluorophore: Harsh conditions may be destroying the 6-HEX molecule. | 1. Optimize reaction conditions: Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or HPLC to find the optimal balance. 2. Switch to a more robust cleavage method: Consider using a non-aqueous basic hydrolysis method (Protocol 1) or a reductive cleavage method (Protocol 2 or 3). 3. Use milder, specific conditions: If degradation is suspected, try a method known to be milder yet effective for hindered esters, such as the tert-butylamine/K2CO3 method (Protocol 4). |
| Presence of a significant amount of mono-deprotected intermediate | 1. Incomplete reaction: The reaction was stopped prematurely. 2. Stoichiometry of the reagent: An insufficient amount of the cleavage reagent was used. | 1. Extend the reaction time: Continue to monitor the reaction until the mono-deprotected intermediate is consumed. 2. Increase the excess of the cleavage reagent: Ensure a sufficient molar excess of the deprotecting agent is used to drive the reaction to completion. |
| Formation of an unknown, non-fluorescent byproduct | 1. Degradation of the 6-HEX core: As mentioned in the FAQs, ammonolysis can lead to the formation of a non-fluorescent arylacridine derivative. Other harsh conditions might also cause degradation. | 1. Avoid ammonia-based reagents: Do not use ammonium hydroxide for the cleavage. 2. Use alternative deprotection methods: Employ one of the recommended protocols below that are less likely to cause this specific degradation. |
| Difficulty in purifying the final product | 1. Co-elution of starting material, intermediate, and product: The polarity difference between the three species might not be sufficient for easy separation by column chromatography. 2. Presence of hard-to-remove byproducts: Side reactions can complicate the purification process. | 1. Optimize chromatography conditions: Use a shallower gradient in HPLC or try different solvent systems for column chromatography to improve resolution. 2. Choose a cleaner reaction: Select a deprotection method known for high yields and minimal side products to simplify the subsequent purification. |
Experimental Protocols
Here are detailed methodologies for key experiments cited in the troubleshooting guide.
Protocol 1: Non-Aqueous Basic Hydrolysis with NaOH in MeOH/CH₂Cl₂
This method is reported to be rapid and efficient for the saponification of sterically hindered esters.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Hydrochloric acid (HCl), dilute solution (e.g., 1 M)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in anhydrous CH₂Cl₂ in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, prepare a 0.3 N solution of NaOH in anhydrous MeOH.
-
Add the methanolic NaOH solution to the solution of this compound. A typical molar excess of NaOH is 3-5 equivalents per pivaloyl group.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or HPLC.
-
Upon completion, carefully neutralize the reaction mixture with a dilute HCl solution.
-
Transfer the mixture to a separatory funnel and add deionized water and ethyl acetate.
-
Separate the organic layer. Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reductive Cleavage with Lithium Aluminum Hydride (LiAlH₄)
LiAlH₄ is a powerful reducing agent capable of cleaving esters to their corresponding alcohols.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend LiAlH₄ (a molar excess, e.g., 2-3 equivalents per pivaloyl group) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC or HPLC.
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the slow, sequential addition of ethyl acetate, followed by a saturated aqueous solution of sodium sulfate or Rochelle's salt.
-
Stir the resulting mixture until a granular precipitate forms.
-
Filter the mixture and wash the solid with THF or ethyl acetate.
-
Combine the filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Reductive Cleavage with Lithium and Naphthalene
This method provides a non-hydrolytic reductive cleavage of pivaloate esters.
Materials:
-
This compound
-
Lithium metal
-
Naphthalene
-
Anhydrous tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried flask under an inert atmosphere, add naphthalene (catalytic amount, e.g., 0.1-0.2 equivalents) and anhydrous THF.
-
Add small, freshly cut pieces of lithium metal (a large excess, e.g., 10 equivalents) to the THF solution. Stir until the characteristic dark green color of the lithium naphthalenide radical anion forms.
-
Dissolve this compound in anhydrous THF and add it to the lithium naphthalenide solution at room temperature or below (e.g., 0 °C).
-
Stir the reaction mixture until completion (monitored by TLC or HPLC).
-
Carefully quench the reaction by the slow addition of methanol.
-
Add deionized water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 4: Cleavage with tert-Butylamine and Potassium Carbonate
This method has been suggested as a milder alternative to standard ammonolysis for deblocking HEX-labeled oligonucleotides, which may be applicable here to avoid degradation.
Materials:
-
This compound
-
tert-Butylamine
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in a mixture of methanol and tert-butylamine.
-
Add potassium carbonate to the solution.
-
Stir the mixture at room temperature. Monitor the reaction by TLC or HPLC.
-
Upon completion, neutralize the reaction with a dilute acid.
-
Add water and extract the product with ethyl acetate.
-
Wash the organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing the Workflow and Troubleshooting Logic
To further aid in your experimental design and troubleshooting, the following diagrams illustrate the cleavage workflow and a decision-making process for addressing incomplete reactions.
Caption: Experimental workflow for the cleavage of this compound.
Caption: Troubleshooting decision tree for incomplete cleavage.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. A Solution to the Common Problem of the Synthesis and Applications of Hexachlorofluorescein Labeled Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Byproduct with altered fluorescent properties is formed during standard deprotection step of hexachlorofluorescein labeled oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving 6-HEX Signal in Multiplex qPCR
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to weak or absent 6-HEX signals in multiplex quantitative real-time PCR (qPCR) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of a weak or low 6-HEX signal in multiplex qPCR?
A weak 6-HEX signal can stem from several factors, including issues with assay design, reaction components, or instrument settings. Common causes include:
-
Suboptimal Primer and Probe Design: Poorly designed primers or probes can lead to inefficient amplification.[1] This includes inappropriate melting temperatures (Tm), GC content, and the potential for secondary structures like hairpins or primer-dimers.[2][3]
-
Competition for Reagents: In a multiplex reaction, different assays compete for the same pool of dNTPs, polymerase, and other master mix components.[4] If another target (e.g., one detected by FAM) is highly abundant, it can deplete these resources, leading to poor amplification of the HEX-labeled target.[5]
-
Probe Degradation or Integrity Issues: The 6-HEX labeled probe may be degraded due to nuclease contamination or improper storage, leading to high background fluorescence and a poor signal-to-noise ratio.
-
Incorrect Probe and Primer Concentrations: Concentrations that are too low can result in a weak signal, while concentrations that are too high can increase background and non-specific interactions.
-
Spectral Overlap and Crosstalk: The emission spectrum of a brighter fluorophore (like FAM) can bleed into the HEX detection channel, especially if the instrument is not properly calibrated, which can obscure the true HEX signal.
-
Instrument and Software Settings: Incorrect settings for dye calibration, excitation/emission filters, or baseline correction can all contribute to a perceived weak signal.
-
Inherent Dye Brightness: 6-HEX is an inherently weaker dye compared to FAM, meaning it will naturally produce a lower fluorescence signal even with similar amplification efficiency.
Q2: How does spectral overlap with other fluorophores, like FAM, affect the 6-HEX signal?
Spectral overlap occurs when the emission spectrum of one fluorophore partially overlaps with the emission spectrum of another. FAM has a broad emission peak that can spill into the detection channel for HEX. This "crosstalk" can artificially inflate the background fluorescence in the HEX channel, reducing the signal-to-noise ratio and making it difficult to detect a true positive signal, especially for low-abundance targets. Proper instrument calibration and the use of color compensation algorithms are crucial to deconvolve the signals and obtain accurate data for each dye.
Q3: What is the role of the quencher, and how does it impact the 6-HEX signal?
A quencher molecule absorbs the fluorescence emitted by the reporter dye (like 6-HEX) when they are in close proximity on an intact probe. During PCR, the probe is cleaved, separating the reporter from the quencher and allowing the reporter to fluoresce. The choice of quencher is critical for a good signal-to-noise ratio.
-
Dark Quenchers: Modern dark quenchers (e.g., BHQ™, Iowa Black™ FQ) absorb energy and dissipate it as heat rather than light. This results in lower background fluorescence and a cleaner signal compared to fluorescent quenchers.
-
Double-Quenched Probes: Probes that include an internal quencher (like ZEN™) in addition to a 3' quencher can further reduce background fluorescence, leading to earlier Cq values and improved signal intensity. This is particularly beneficial for multiplex reactions where background fluorescence is inherently higher.
For optimal performance, the quencher's absorbance spectrum should overlap significantly with the reporter's emission spectrum.
Q4: Can the choice of qPCR master mix influence the 6-HEX signal?
Yes, the master mix is a critical factor. Master mixes specifically formulated for multiplexing are highly recommended. These mixes often contain:
-
Higher concentrations of dNTPs and polymerase to accommodate the amplification of multiple targets simultaneously.
-
Specialized buffers and additives that promote specific primer binding and prevent non-specific amplification, even with multiple primer sets in one tube.
-
Optimized formulations that have been validated for duplexing or higher-order multiplexing, ensuring better sensitivity and reliability. Using a standard master mix may lead to rapid depletion of essential components, inhibiting the amplification of less abundant or less efficiently amplified targets, which can manifest as a weak HEX signal.
Troubleshooting Guide
Problem: Low or No 6-HEX Signal in a Multiplex Assay
This guide provides a systematic approach to diagnosing and resolving issues with your 6-HEX signal. Follow the workflow to identify the root cause of the problem.
References
Technical Support Center: 6-HEX Labeled Probes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-HEX labeled probes in storage.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 6-HEX labeled probes to ensure long-term stability?
For long-term storage, it is recommended to store 6-HEX labeled probes at -20°C or lower.[1][2] Probes can be stored in a lyophilized (dry) state or resuspended in a suitable buffer. When stored as a dry powder at -20°C in a nuclease-free environment, oligonucleotides can be stable for years.[3] If resuspended, using a TE (Tris-EDTA) buffer at a pH of 7.5-8.0 is preferable to nuclease-free water, as the buffer helps to maintain a stable pH and the EDTA chelates divalent cations that can be cofactors for nucleases.[1][4] For short-term storage, aliquots of the probe can be kept at 4°C for a limited time to avoid repeated freezing and thawing.
Q2: How does exposure to light affect the stability of 6-HEX labeled probes?
Exposure to light, particularly UV light, can lead to the photobleaching of the 6-HEX fluorophore, resulting in a decrease in fluorescence signal intensity. It is crucial to store and handle 6-HEX labeled probes in light-protected conditions. Using amber or opaque tubes and minimizing exposure to ambient light during experimental setup are recommended practices to prevent photobleaching.
Q3: What is the impact of multiple freeze-thaw cycles on the stability of 6-HEX labeled probes?
Repeated freeze-thaw cycles can negatively impact the stability of fluorescently labeled probes, leading to degradation of the oligonucleotide and a decrease in fluorescence. To minimize the effects of freezing and thawing, it is highly recommended to aliquot the probe into smaller, single-use volumes upon initial resuspension. This practice ensures that the main stock of the probe remains frozen and is not subjected to repeated temperature fluctuations.
Q4: Should I resuspend my lyophilized 6-HEX probe in water or a buffer?
Resuspending lyophilized 6-HEX probes in a TE buffer (10mM Tris, 0.1mM EDTA, pH 8.0) is recommended for optimal long-term stability. Laboratory-grade water can often be slightly acidic, which can lead to the degradation of the oligonucleotide over time. A buffered solution helps to maintain a stable pH, which is crucial for the integrity of both the DNA/RNA and the HEX dye. For 6-FAM, HEX, TET, ROX, and TAMRA labeled probes, a TE buffer with a pH of 8.0 is ideal.
Troubleshooting Guides
Issue 1: Low or No Fluorescence Signal
Possible Causes and Solutions:
-
Probe Degradation:
-
Improper Storage: The probe may have been stored at an incorrect temperature, exposed to light, or subjected to multiple freeze-thaw cycles.
-
Solution: Always store probes at -20°C or lower in the dark and in single-use aliquots. If degradation is suspected, it is best to use a fresh aliquot or a new probe.
-
-
Nuclease Contamination: Contamination with nucleases can lead to the degradation of the oligonucleotide probe.
-
Solution: Use nuclease-free water, buffers, and tips. Handle probes in a clean environment.
-
-
-
Incorrect Probe Concentration:
-
The concentration of the probe in the experiment may be too low to generate a detectable signal.
-
Solution: Verify the concentration of your probe stock. Consider performing a titration to determine the optimal working concentration for your assay.
-
-
-
Photobleaching:
-
The fluorescent signal may have been diminished due to excessive exposure to the excitation light source.
-
Solution: Minimize the exposure of the probe to light during all steps of the experiment. Use anti-fade mounting media if applicable for microscopy applications.
-
-
-
Instrument Settings:
-
The excitation and emission wavelengths on the instrument may not be set correctly for the 6-HEX dye.
-
Solution: Ensure that the instrument settings are optimized for 6-HEX (excitation maximum ~535 nm, emission maximum ~556 nm).
-
-
Issue 2: High Background Fluorescence
Possible Causes and Solutions:
-
Probe Concentration Too High:
-
An excessively high concentration of the probe can lead to non-specific binding and high background signal.
-
Solution: Titrate the probe to a lower concentration to find the optimal signal-to-noise ratio.
-
-
-
Probe Purity:
-
The probe may contain fluorescent impurities from the synthesis process.
-
Solution: Ensure that the probe is of high purity. HPLC purification is recommended for fluorescently labeled probes.
-
-
-
Non-Specific Binding:
-
The probe may be binding non-specifically to other components in the sample.
-
Solution: Optimize blocking steps in your protocol and consider using blocking agents. Adjusting the stringency of washing steps can also help to reduce non-specific binding.
-
-
Data Presentation
Table 1: Estimated Stability of 6-HEX Labeled Probes under Different Storage Conditions
| Storage Condition | Resuspension Medium | Estimated Stability | Key Considerations |
| -20°C | Lyophilized (dry) | > 2 years | Protect from light. |
| -20°C | TE Buffer (pH 8.0) | 1-2 years | Recommended for long-term storage of resuspended probes. Protect from light and aliquot to avoid freeze-thaw cycles. |
| -20°C | Nuclease-free Water | 6-12 months | Less stable than TE buffer due to potential pH fluctuations. Protect from light and aliquot. |
| 4°C | TE Buffer (pH 8.0) | 1-2 weeks | Suitable for short-term storage of working solutions. Protect from light. |
| Room Temperature | TE Buffer (pH 8.0) | < 1 week | Not recommended for storage. Significant degradation can occur. |
| Room Temperature | Air-dried with stabilizers | Up to 1 year | A study showed that air-dried HEX-BHQ1 probes with trehalose as a stabilizer maintained functionality for up to one year at room temperature. |
Disclaimer: The stability data presented in this table are estimates based on general knowledge and publicly available information. Actual probe stability may vary depending on the specific oligonucleotide sequence, purity, and handling procedures. It is recommended to perform in-house stability studies for critical applications.
Experimental Protocols
Protocol: User-Performed Stability Assessment of 6-HEX Labeled Probes
This protocol outlines a simple experiment to assess the stability of your 6-HEX labeled probes under different storage conditions.
Objective: To compare the fluorescence intensity of a 6-HEX labeled probe after storage under different conditions (e.g., -20°C vs. 4°C, TE buffer vs. water, light vs. dark).
Materials:
-
6-HEX labeled oligonucleotide probe
-
TE Buffer (10mM Tris, 0.1mM EDTA, pH 8.0), nuclease-free
-
Nuclease-free water
-
Microcentrifuge tubes (amber or covered in foil for light protection)
-
Fluorometer or qPCR instrument capable of measuring 6-HEX fluorescence
-
Pipettes and nuclease-free tips
Methodology:
-
Probe Resuspension:
-
Resuspend the lyophilized 6-HEX probe to a stock concentration of 100 µM in TE buffer.
-
From this stock, create aliquots for each storage condition to be tested. For example, dilute a small amount of the stock to a working concentration of 1 µM in both TE buffer and nuclease-free water.
-
-
Experimental Groups:
-
Prepare replicate aliquots for each of the following conditions:
-
Group A (Control): Freshly diluted probe, measure immediately.
-
Group B: Stored at -20°C in TE buffer, protected from light.
-
Group C: Stored at -20°C in nuclease-free water, protected from light.
-
Group D: Stored at 4°C in TE buffer, protected from light.
-
Group E: Stored at 4°C in TE buffer, exposed to ambient light.
-
Group F (Optional - Freeze-Thaw): Aliquot in TE buffer stored at -20°C and subjected to a defined number of freeze-thaw cycles (e.g., 5 cycles over 5 days).
-
-
-
Time Points:
-
Define the time points for your study (e.g., Day 0, Day 7, Day 14, Day 30).
-
-
Fluorescence Measurement:
-
At each time point, take one aliquot from each experimental group.
-
Allow the frozen samples to thaw on ice.
-
Briefly centrifuge the tubes to collect the contents.
-
Measure the fluorescence intensity of each sample using a fluorometer or qPCR instrument with the appropriate excitation and emission settings for 6-HEX. Ensure that the measurement parameters are consistent for all samples and time points.
-
-
Data Analysis:
-
For each condition, calculate the average fluorescence intensity and standard deviation from the replicates.
-
Normalize the fluorescence intensity of each group at each time point to the fluorescence intensity of the control group (Group A) at Day 0.
-
Plot the normalized fluorescence intensity over time for each storage condition to visualize the stability of the probe. A significant decrease in fluorescence intensity indicates degradation.
-
Mandatory Visualization
References
Technical Support Center: 6-HEX Fluorescence and pH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on 6-HEX (6-carboxy-2',4,4',5',7,7'-hexachlorofluorescein) fluorescence.
Frequently Asked Questions (FAQs)
Q1: How does pH affect the fluorescence of 6-HEX?
The fluorescence intensity of 6-HEX, a derivative of fluorescein, is highly dependent on pH. Its fluorescence is significantly quenched in acidic environments and is most intense and stable in alkaline conditions.[1] This pH sensitivity is attributed to the protonation and deprotonation of its phenolic and carboxylic acid functional groups. In alkaline solutions, the dye primarily exists in a highly fluorescent dianionic form. As the pH decreases, protonation leads to monoanionic and neutral forms, which are less fluorescent or non-fluorescent.[1]
Q2: What is the optimal pH range for 6-HEX fluorescence?
For maximal and stable fluorescence intensity, it is recommended to use 6-HEX in a pH range of 7.5 to 9.0.[1] Below pH 7.0, a significant decrease in fluorescence is expected.
Q3: Can 6-HEX be used for experiments in acidic organelles like lysosomes?
Due to the substantial quenching of its fluorescence in acidic environments, 6-HEX is generally not the ideal probe for imaging acidic organelles such as lysosomes, where the pH can be as low as 4.5-5.0.[1] For such applications, it is advisable to use fluorescent dyes with lower pKa values or those that are insensitive to pH.
Q4: How can I determine the optimal pH for my specific 6-HEX-labeled conjugate?
The local microenvironment of a conjugated 6-HEX molecule can influence its pKa and, consequently, its pH sensitivity. Therefore, it is highly recommended to perform a pH titration experiment to determine the optimal pH for your specific biomolecule labeled with 6-HEX.[1] A detailed protocol for this procedure is provided in the "Experimental Protocols" section.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving 6-HEX fluorescence and its sensitivity to pH.
| Issue | Possible Cause | Suggested Solution |
| Low or No Fluorescence Signal | Acidic Buffer Conditions: The pH of your experimental buffer may be too low, causing quenching of the 6-HEX fluorescence. | - Verify the pH of all buffers and solutions used in your experiment. - If possible, adjust the buffer pH to the optimal range of 7.5-8.5. - Perform a pH titration to identify the optimal pH for your specific conjugate. |
| Incorrect Wavelengths: The excitation and emission wavelengths used may not be optimal. | - For 6-HEX, use an excitation wavelength of approximately 532-535 nm and an emission wavelength of approximately 556 nm. | |
| Low Concentration: The concentration of the 6-HEX labeled molecule may be too low to detect a signal. | - Increase the concentration of your labeled sample. | |
| Fluorescence Signal Decreases Over Time | Photobleaching: Continuous exposure to the excitation light source can cause the fluorophore to degrade. | - Minimize the exposure time of the sample to the excitation light. - Use an anti-fade mounting medium if applicable. - Reduce the intensity of the excitation light. |
| pH Shift: The pH of the sample may be changing over the course of the experiment. | - Ensure your buffer has sufficient buffering capacity to maintain a stable pH. | |
| Inconsistent or Variable Fluorescence Intensity | Temperature Fluctuations: Changes in temperature can affect fluorescence intensity. | - Ensure all measurements are performed at a consistent and controlled temperature. |
| Inconsistent Sample Preparation: Variations in buffer composition or pH between samples can lead to inconsistent results. | - Maintain consistency in all sample preparation steps, including buffer pH, ionic strength, and final concentration of the labeled molecule. | |
| Unexpected Shift in Emission Spectrum | Environmental Effects: The polarity of the local environment around the conjugated dye can cause slight shifts in the emission spectrum. | - Ensure consistency in your sample preparation to minimize environmental variations. |
Data Presentation
The following table provides a representative example of the expected pH-dependent fluorescence intensity of a fluorescein derivative like 6-HEX. The actual values for a specific 6-HEX conjugate may vary.
| pH | Relative Fluorescence Intensity (%) | Predominant Ionic Form |
| 4.0 | < 10 | Neutral (Non-fluorescent) |
| 5.0 | ~20 | Neutral/Monoanionic |
| 6.0 | ~40 | Monoanionic (Reduced fluorescence) |
| 7.0 | ~70 | Monoanionic/Dianionic |
| 7.5 | ~95 | Dianionic (Highly fluorescent) |
| 8.0 | 100 | Dianionic (Highly fluorescent) |
| 9.0 | 100 | Dianionic (Highly fluorescent) |
Note: This is an illustrative example. The exact pKa and fluorescence profile can vary depending on the specific conjugate and experimental conditions.
Experimental Protocols
Protocol: pH Titration to Determine Optimal pH for a 6-HEX Conjugate
This protocol outlines the steps to measure the fluorescence intensity of a 6-HEX-labeled biomolecule across a range of pH values.
1. Materials:
-
6-HEX labeled biomolecule (e.g., antibody, oligonucleotide)
-
A series of buffers with pH values ranging from 4.0 to 10.0 (e.g., citrate, phosphate, borate buffers) at consistent ionic strength.
-
Fluorometer or fluorescence plate reader
-
pH meter
-
Microplates or cuvettes
2. Procedure:
-
Prepare a stock solution of the 6-HEX-labeled biomolecule in a suitable storage buffer (e.g., PBS, pH 7.4).
-
Determine the concentration of the stock solution.
-
For each pH value to be tested, dilute the stock solution to a final working concentration (e.g., 1 µM) in the corresponding buffer. Prepare a sufficient volume for triplicate measurements.
-
Prepare a blank sample for each buffer (buffer only) to subtract background fluorescence.
-
Transfer the diluted samples and blanks to the wells of a microplate or individual cuvettes.
-
Measure the fluorescence intensity using a fluorometer set to the appropriate excitation and emission wavelengths for 6-HEX (Excitation: ~535 nm, Emission: ~556 nm).
-
Subtract the background fluorescence of the blank from the fluorescence of the corresponding sample.
-
Plot the corrected fluorescence intensity as a function of pH to determine the optimal pH range for your conjugate.
Visualizations
Caption: pH effect on 6-HEX fluorescence.
Caption: Troubleshooting low 6-HEX fluorescence.
References
Technical Support Center: 6-HEX Labeling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with 6-HEX (hexachlorofluorescein) labeling reactions.
Frequently Asked Questions (FAQs)
Q1: What is 6-HEX and what is it used for?
A1: 6-HEX is a fluorescent dye commonly used to label biomolecules such as proteins, antibodies, and oligonucleotides.[1][2] Its spectral properties, with an excitation maximum around 533-535 nm and an emission maximum around 549-556 nm, make it suitable for various applications including real-time PCR, DNA sequencing, and fluorescence microscopy.[3]
Q2: What are the common methods for labeling with 6-HEX?
A2: The two primary methods for 6-HEX labeling are:
-
Amine-reactive labeling: This method typically uses a 6-HEX N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., on lysine residues of proteins or amino-modified oligonucleotides) to form a stable amide bond.[4][5]
-
Click chemistry: This is a bioorthogonal reaction, often used for labeling oligonucleotides. It involves the reaction of a 6-HEX azide with an alkyne-modified biomolecule, often catalyzed by copper(I).
Q3: How should I store my 6-HEX NHS ester?
A3: 6-HEX NHS ester is sensitive to moisture and light. It should be stored at -20°C in a desiccated environment and protected from light. Before use, allow the vial to warm to room temperature before opening to prevent condensation. Stock solutions in anhydrous DMSO or DMF can be stored for 1-2 months at -20°C.
Troubleshooting Failed 6-HEX Labeling Reactions
This guide addresses common problems encountered during 6-HEX labeling experiments.
Issue 1: Low or No Labeling Efficiency
| Possible Cause | Suggested Solution |
| Degraded/Hydrolyzed 6-HEX NHS Ester | NHS esters are highly susceptible to hydrolysis in aqueous solutions, especially at higher pH. Ensure the reagent is stored properly (desiccated, -20°C). Prepare stock solutions in anhydrous DMSO or DMF immediately before use and avoid repeated freeze-thaw cycles. |
| Suboptimal Reaction pH | The optimal pH for NHS ester reactions is between 7.2 and 8.5, with pH 8.3-8.5 often being ideal. A pH that is too low will result in the protonation of primary amines, making them poor nucleophiles. A pH that is too high will accelerate the hydrolysis of the NHS ester. |
| Incorrect Buffer Composition | Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester. Recommended buffers include phosphate, bicarbonate, or borate buffers. |
| Insufficient Molar Excess of 6-HEX Reagent | A low molar ratio of the 6-HEX reagent to the target biomolecule can lead to incomplete labeling. For proteins, a 5- to 20-fold molar excess of the NHS ester is a common starting point. For oligonucleotides using click chemistry, a 1.5 to 5-fold molar excess of 6-HEX azide may be used. |
| Inactive Catalyst (Click Chemistry) | For CuAAC click chemistry, ensure the sodium ascorbate solution is prepared fresh to effectively reduce Cu(II) to the active Cu(I) state. The copper source and ligand should also be of high quality and stored correctly. |
| Impure Biomolecule | Contaminants in the protein or oligonucleotide sample can interfere with the labeling reaction. Ensure the starting material is of high purity. |
Issue 2: Multiple Peaks in HPLC Analysis of Labeled Oligonucleotides
| Possible Cause | Suggested Solution |
| Incomplete Reaction | This is expected and represents a mixture of unlabeled oligonucleotide, free dye, and the desired labeled product. Optimize reaction conditions (e.g., increase reaction time or molar excess of the dye) to drive the reaction to completion. |
| Presence of Dye Isomers | The use of mixed isomers of the 6-HEX dye can result in closely eluting peaks. Using a pure isomer, such as the 6-isomer, can help to minimize this. |
| Formation of Byproducts | During the deprotection of HEX-labeled oligonucleotides, a common byproduct is an arylacridine derivative with different fluorescent properties that can be difficult to separate. Optimizing the deprotection conditions can prevent the formation of this byproduct. |
Issue 3: No or Weak Fluorescent Signal in Downstream Applications
| Possible Cause | Suggested Solution |
| Low Concentration of Labeled Product | Quantify the purified labeled biomolecule before use to ensure a sufficient amount is being used in the downstream application. |
| Degradation of the Fluorophore | 6-HEX, like many fluorophores, is susceptible to photobleaching. Protect the labeled product from prolonged exposure to light. |
| Inefficient Purification | Residual unlabeled biomolecules or quenching impurities can lead to a weak signal. Ensure the purification method effectively separates the labeled product from unreacted components. HPLC is a recommended purification method for fluorescently labeled oligonucleotides. |
| Precipitation of Labeled Protein | Over-labeling a protein can alter its properties, leading to aggregation and precipitation. If precipitation is observed, try reducing the molar excess of the 6-HEX NHS ester in the labeling reaction. |
Data Presentation
Table 1: Recommended Reaction Conditions for 6-HEX NHS Ester Labeling
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | Optimal pH is often 8.3-8.5. |
| Buffer | Phosphate, Bicarbonate, Borate | Avoid buffers with primary amines (e.g., Tris, glycine). |
| Molar Excess (Protein) | 5 - 20 fold | This is a starting point and may require optimization. |
| Reaction Time | 1 - 4 hours at RT, or overnight at 4°C | Longer incubation may be needed for less reactive molecules. |
| Solvent for Stock | Anhydrous DMSO or DMF | Prepare fresh before use. |
Table 2: Troubleshooting Summary for Low Labeling Efficiency
| Symptom | Potential Cause | Key Parameter to Check |
| No product peak in HPLC | Failed Reaction | Reagent integrity, reaction setup |
| Low product peak in HPLC | Inefficient Reaction | Molar excess, pH, reaction time |
| Broad or multiple product peaks | Impure dye or byproducts | Purity of 6-HEX reagent |
Experimental Protocols
Protocol 1: General Procedure for Labeling Proteins with 6-HEX NHS Ester
-
Protein Preparation: Dissolve the protein in a suitable amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL.
-
6-HEX NHS Ester Stock Solution: Immediately before use, dissolve the 6-HEX NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Labeling Reaction: Add the desired molar excess of the 6-HEX NHS ester stock solution to the protein solution. Mix gently and incubate for 1-4 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove the unreacted dye and byproducts by gel filtration (e.g., a desalting column) or dialysis.
Protocol 2: General Procedure for Labeling Alkyne-Modified Oligonucleotides with 6-HEX Azide (CuAAC)
-
Reagent Preparation:
-
Dissolve the alkyne-modified oligonucleotide in nuclease-free water.
-
Prepare a 10 mM stock solution of 6-HEX azide in anhydrous DMSO.
-
Prepare a 20 mM stock solution of CuSO₄ in nuclease-free water.
-
Prepare a 100 mM stock solution of a copper-stabilizing ligand (e.g., THPTA) in water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in nuclease-free water.
-
-
Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified oligonucleotide, buffer, 6-HEX azide (1.5 to 5 equivalents), CuSO₄, ligand, and sodium ascorbate.
-
Incubation: Vortex the mixture and incubate at room temperature for 4-12 hours, protected from light.
-
Purification: Purify the labeled oligonucleotide by methods such as ethanol precipitation followed by HPLC.
Visualizations
Caption: Troubleshooting workflow for failed 6-HEX labeling reactions.
Caption: Reaction pathway for 6-HEX NHS ester labeling.
References
Technical Support Center: Optimizing Annealing Temperature for 6-HEX Primers
Welcome to the technical support center for optimizing annealing temperature for your 6-HEX labeled primers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve robust and reliable results in their PCR and qPCR experiments.
Frequently Asked Questions (FAQs)
Q1: How does the 6-HEX fluorophore affect the annealing temperature (Ta) of my primers?
A1: Fluorophores like 6-HEX can influence the melting temperature (Tm) of primers, which in turn affects the optimal annealing temperature. The addition of a bulky dye molecule can alter the thermodynamics of primer-template binding. While the exact effect can be complex and sequence-dependent, it's a crucial factor to consider during experimental design.[1] It is often necessary to experimentally determine the optimal Ta rather than relying solely on theoretical calculations for unlabeled primers.
Q2: What is the recommended starting point for determining the annealing temperature for 6-HEX primers?
A2: A good starting point is to calculate the theoretical melting temperature (Tm) of your unlabeled primer sequence using a reputable online tool. Then, as a general rule, set your initial annealing temperature (Ta) approximately 5°C below the lowest Tm of the primer pair.[2][3][4] However, due to the presence of the 6-HEX dye, this is only an estimate, and empirical optimization is highly recommended.
Q3: What are the most common problems encountered when optimizing the annealing temperature for fluorescent primers?
A3: The most frequent issues include:
-
No or low amplification: This can be caused by an annealing temperature that is too high, preventing efficient primer binding.[5]
-
Non-specific amplification: Multiple bands on a gel or unexpected melt peaks indicate that the annealing temperature is too low, allowing primers to bind to unintended sites.
-
Low fluorescence signal: This can be a result of inefficient amplification or issues with the fluorescent dye itself.
-
Primer-dimer formation: At low annealing temperatures, primers can anneal to each other, leading to the amplification of short, non-target products.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: No or Weak Amplification Product
Q: I am not seeing any PCR product, or the band on the gel is very faint. What should I do?
A: This often points to an annealing temperature that is too high.
Troubleshooting Steps:
-
Lower the Annealing Temperature: Decrease the Ta in increments of 2°C.
-
Perform Gradient PCR: This is the most efficient method to empirically determine the optimal Ta. A gradient PCR allows you to test a range of temperatures in a single experiment.
-
Check Primer and Template Integrity: Ensure your 6-HEX primers and DNA template are not degraded.
-
Optimize Other PCR Components: Verify the concentrations of MgCl₂, dNTPs, and polymerase are optimal as recommended by the reagent manufacturer.
Issue 2: Non-Specific Amplification (Multiple Bands)
Q: My gel shows multiple bands in addition to my expected product. How can I improve specificity?
A: Non-specific amplification is typically a result of an annealing temperature that is too low.
Troubleshooting Steps:
-
Increase the Annealing Temperature: Raise the Ta in 2°C increments to enhance the stringency of primer binding.
-
Utilize Touchdown PCR: This technique involves starting with a high annealing temperature and gradually decreasing it in subsequent cycles. This favors the amplification of the specific target in the initial cycles.
-
Redesign Primers: If optimizing the Ta is unsuccessful, consider redesigning your primers to have a higher Tm and to avoid sequences with potential off-target binding sites.
-
Adjust Primer Concentration: High primer concentrations can sometimes contribute to non-specific binding. Try reducing the primer concentration.
Issue 3: Low Fluorescence Signal in Real-Time PCR
Q: My real-time PCR shows a weak or delayed fluorescence signal, even with a visible band on a gel. What could be the cause?
A: This can be due to several factors related to both the PCR reaction and the detection process.
Troubleshooting Steps:
-
Confirm Amplification Efficiency: A low signal can be a symptom of suboptimal PCR. Re-optimize the annealing temperature using gradient PCR to ensure you are at the optimal point for amplification efficiency.
-
Check Instrument Settings: Ensure the correct excitation and emission filters for 6-HEX are selected on your real-time PCR instrument.
-
Assess Probe/Primer Quality: If using a probe-based assay, ensure the probe is intact and the quencher is functioning correctly. For intercalating dye assays with 6-HEX labeled primers, rule out any issues with the dye itself.
-
Review Experimental Design: For multiplex assays, competition between different primer sets can lead to reduced signal for one target.
Experimental Protocols
Protocol 1: Gradient PCR for Optimal Annealing Temperature Determination
This protocol allows for the testing of a range of annealing temperatures in a single PCR run.
Methodology:
-
Master Mix Preparation: Prepare a PCR master mix containing all components except the template DNA. This should include your 6-HEX labeled primers, dNTPs, PCR buffer, and DNA polymerase.
-
Aliquoting: Aliquot the master mix into separate PCR tubes or wells of a PCR plate.
-
Template Addition: Add a consistent amount of your template DNA to each tube/well.
-
Thermal Cycler Programming: Program the thermal cycler with a temperature gradient during the annealing step. The gradient should span a range of temperatures, for example, from 5°C below the calculated lowest primer Tm to 5°C above it.
-
PCR Cycling: Run the PCR program.
-
Analysis: Analyze the PCR products from each temperature point by agarose gel electrophoresis. The optimal annealing temperature will be the one that yields a single, sharp band of the correct size with the highest intensity and no non-specific products.
Table 1: Example Gradient PCR Setup
| Parameter | Value |
| Temperature Gradient Range | 50°C - 60°C |
| Number of Temperature Points | 8 or 12 (depending on the thermal cycler) |
| Denaturation | 95°C for 2 minutes |
| Cycling (30-35 cycles) | 95°C for 30 seconds |
| Gradient for 30 seconds | |
| 72°C for 1 minute/kb | |
| Final Extension | 72°C for 5 minutes |
Protocol 2: Touchdown PCR for Increased Specificity
This protocol is designed to minimize non-specific amplification.
Methodology:
-
Reaction Setup: Prepare your PCR reaction as you would for a standard PCR.
-
Thermal Cycler Programming: Program the thermal cycler with a "touchdown" phase followed by a standard cycling phase.
-
Touchdown Phase: Start with an annealing temperature several degrees (e.g., 5-10°C) above the calculated Tm of your primers. In each subsequent cycle, decrease the annealing temperature by a set increment (e.g., 1°C per cycle) for a defined number of cycles (e.g., 10-15 cycles).
-
Standard Cycling Phase: After the touchdown phase, continue with the remaining cycles at a constant, lower annealing temperature (typically the calculated Tm or slightly below).
-
-
Analysis: Analyze the PCR products by agarose gel electrophoresis.
Table 2: Example Touchdown PCR Protocol
| Phase | Step | Temperature (°C) | Duration | Cycles |
| Initial Denaturation | 95 | 2 minutes | 1 | |
| Touchdown | Denaturation | 95 | 30 seconds | 10 |
| Annealing | 65 to 55 (-1°C/cycle) | 30 seconds | ||
| Extension | 72 | 1 minute/kb | ||
| Standard Cycling | Denaturation | 95 | 30 seconds | 25 |
| Annealing | 55 | 30 seconds | ||
| Extension | 72 | 1 minute/kb | ||
| Final Extension | 72 | 5 minutes | 1 |
Visualizations
Caption: Workflow for optimizing annealing temperature using gradient PCR.
Caption: Troubleshooting logic for common PCR amplification issues.
References
Validation & Comparative
6-HEX vs. VIC Dye in Multiplex qPCR: A Performance Comparison
For researchers, scientists, and drug development professionals engaged in multiplex quantitative real-time PCR (qPCR), the choice of fluorescent dyes is a critical determinant of assay performance. Among the commonly used fluorophores for the yellow/green channel, 6-carboxy-2',4,4',5',7,7'-hexachlorofluorescein (6-HEX) and VIC dye are two prominent options. This guide provides an objective comparison of their performance in multiplex qPCR, supported by available experimental data and detailed methodologies.
Executive Summary
VIC dye was developed as a successor to 6-HEX and JOE, offering enhanced spectral characteristics and signal intensity, which are particularly advantageous in multiplex assays.[1] While both dyes occupy a similar spectral niche, experimental evidence suggests that VIC and its equivalents generally provide superior fluorescence intensity compared to 6-HEX. This translates to potentially higher sensitivity and a better signal-to-noise ratio in multiplex qPCR experiments.
Spectral Properties and Quencher Compatibility
A fundamental consideration in designing multiplex qPCR assays is the spectral overlap between different dyes. Minimal overlap is crucial to prevent crosstalk and ensure accurate data deconvolution. Both 6-HEX and VIC have similar excitation and emission spectra, making them suitable for the same detection channel on most qPCR instruments.
Table 1: Spectral Characteristics of 6-HEX and VIC Dyes
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Recommended Quenchers |
| 6-HEX | ~535 - 538 | ~555 - 556 | Black Hole Quencher® (BHQ®), Iowa Black™ FQ[2][3] |
| VIC | ~526 - 538 | ~543 - 554 | TAMRA, Non-Fluorescent Quenchers (NFQ), MGB, QSY[3][4] |
Note: Spectral properties can vary slightly depending on the conjugation chemistry and buffer conditions.
Performance in Multiplex qPCR
The primary advantage of VIC over 6-HEX lies in its improved fluorescence characteristics, which directly impact multiplexing performance.
Fluorescence Intensity
Available data indicates that VIC and its molecular equivalents, such as SUN™ dye, exhibit higher fluorescence signal intensity than 6-HEX. In a direct comparison of probes for the PGK1 gene, HEX-labeled probes demonstrated the lowest fluorescence intensity. Another study using a digital PCR system also found that HEX produced droplets with less fluorescence than VIC. A user bulletin from Thermo Fisher Scientific highlights that VIC dye was designed to have improved fluorescent signal strength compared to older dyes like HEX and JOE.
Table 2: Qualitative Comparison of Fluorescence Intensity
| Fluorophore | Relative Fluorescence Intensity |
| 6-HEX | Lower |
| VIC | Higher |
Signal-to-Noise Ratio and Cq Values
Experimental Protocols
To perform a direct comparison of 6-HEX and VIC in a multiplex qPCR assay, the following experimental design can be implemented.
Experimental Workflow
References
Spectral Compatibility of 6-HEX and FAM: A Comparative Guide for Researchers
For researchers engaged in multiplex fluorescence assays, such as quantitative PCR (qPCR), FRET-based analyses, and fluorescence microscopy, the careful selection of compatible fluorophores is paramount to generating accurate and reproducible data. This guide provides a detailed comparison of the spectral properties of two commonly used fluorescent dyes, 6-HEX (6-carboxy-2',4,4',5',7,7'-hexachlorofluorescein) and FAM (6-carboxyfluorescein), with a focus on their spectral compatibility.
Core Spectral Properties: A Quantitative Comparison
The spectral characteristics of a fluorophore dictate its suitability for specific applications and its compatibility with other dyes in a multiplex setting. The brightness of a fluorophore is a product of its molar extinction coefficient (how efficiently it absorbs light) and its fluorescence quantum yield (how efficiently it emits light).
| Property | 6-HEX | 6-FAM |
| Excitation Maximum (λex) | ~533 nm[1] | ~492 nm |
| Emission Maximum (λem) | ~559 nm[1] | ~517 nm |
| Molar Extinction Coefficient (ε) | ~73,000-87,770 cm⁻¹M⁻¹[1][2] | ~74,000-83,000 cm⁻¹M⁻¹[3] |
| Fluorescence Quantum Yield (Φ) | ~0.57 | ~0.9 - 0.93 |
| Color | Green-Yellow | Green |
Key Insights from the Data:
-
Spectral Separation: FAM and 6-HEX exhibit distinct excitation and emission spectra. The ~41 nm difference in their excitation maxima and ~42 nm difference in their emission maxima allow for their simultaneous detection in separate fluorescence channels with appropriate filter sets.
-
Brightness: While both dyes have high extinction coefficients, FAM has a significantly higher quantum yield, making it an intrinsically brighter fluorophore. This is an important consideration for detecting low-abundance targets.
Spectral Overlap and Its Implications
Spectral overlap occurs when the emission spectrum of one fluorophore overlaps with the excitation or emission spectrum of another. This can lead to two primary phenomena: spectral bleed-through (crosstalk) and Förster Resonance Energy Transfer (FRET).
Spectral Bleed-Through (Crosstalk)
In multiplex assays, the emission from a brighter dye can "bleed" into the detection channel of a dimmer dye, leading to false-positive signals. Given the partial overlap between the emission spectrum of FAM and the excitation spectrum of 6-HEX, there is potential for crosstalk, particularly when FAM is used at high concentrations or for highly expressed targets.
Caption: Spectral relationship between FAM and 6-HEX.
Förster Resonance Energy Transfer (FRET)
FRET is a non-radiative energy transfer mechanism between a donor fluorophore (in this case, FAM) and an acceptor fluorophore (6-HEX). The efficiency of FRET is highly dependent on the spectral overlap between the donor's emission and the acceptor's excitation, and the distance between the two molecules. The Förster distance (R₀) is the distance at which FRET efficiency is 50%.
Based on the spectral properties of FAM and 6-HEX, a theoretical Förster distance can be estimated. Using online calculators and the quantitative data from the table above, the estimated Förster distance (R₀) for the FAM-HEX pair is approximately 50-55 Ångströms (5.0-5.5 nm) . This distance is well within the typical range for observing FRET in biological systems, making this pair suitable for studying molecular interactions.
Experimental Protocols
Measuring Spectral Crosstalk
This protocol outlines a method for quantifying the spectral bleed-through between FAM and 6-HEX using a fluorescence plate reader.
Objective: To determine the percentage of FAM emission detected in the 6-HEX channel and vice-versa.
Materials:
-
Fluorescence microplate reader with customizable excitation and emission wavelengths.
-
Black, clear-bottom 96-well plates.
-
Solutions of known concentrations of FAM- and 6-HEX-labeled oligonucleotides (or free dyes) in a suitable buffer (e.g., TE buffer, pH 8.0).
Procedure:
-
Prepare a dilution series for both the FAM-labeled and 6-HEX-labeled oligonucleotides.
-
Pipette the dilutions into the 96-well plate, including buffer-only wells as blanks.
-
Set the plate reader's excitation and emission wavelengths for FAM detection (e.g., Ex: 492 nm, Em: 517 nm).
-
Measure the fluorescence intensity of the entire plate.
-
Set the plate reader's excitation and emission wavelengths for 6-HEX detection (e.g., Ex: 533 nm, Em: 559 nm).
-
Measure the fluorescence intensity of the entire plate again.
-
Data Analysis:
-
Subtract the blank readings from all measurements.
-
For the wells containing only the FAM-labeled oligo, calculate the ratio of the signal in the 6-HEX channel to the signal in the FAM channel. This represents the crosstalk of FAM into the HEX channel.
-
For the wells containing only the 6-HEX-labeled oligo, calculate the ratio of the signal in the FAM channel to the signal in the 6-HEX channel. This represents the crosstalk of 6-HEX into the FAM channel.
-
Caption: Workflow for measuring spectral crosstalk.
Signaling Pathways and Logical Relationships in FRET
The mechanism of FRET can be depicted as a signaling pathway where the excitation of a donor molecule leads to the emission of an acceptor molecule, provided they are in close proximity.
Caption: FRET mechanism between FAM (donor) and 6-HEX (acceptor).
Conclusion and Recommendations
The spectral characteristics of 6-HEX and FAM allow for their effective use in multiplex applications. Key considerations for researchers include:
-
Multiplex qPCR: The spectral separation is generally sufficient for duplex qPCR. However, due to the higher brightness of FAM, it is advisable to assign FAM to the lower abundance target to minimize potential crosstalk into the 6-HEX channel. Always perform single-dye controls to assess and, if necessary, correct for crosstalk using the software of the qPCR instrument.
-
FRET Studies: The calculated Förster distance of ~5.0-5.5 nm makes the FAM/6-HEX pair a viable option for studying molecular interactions within this range. The significant spectral overlap and high quantum yield of FAM contribute to potentially efficient energy transfer.
By understanding the quantitative spectral properties and potential for interaction, researchers can optimize their experimental design to leverage the strengths of both 6-HEX and FAM, leading to more reliable and insightful results.
References
A Comparative Guide to 6-HEX Performance in Different qPCR Master Mixes
For researchers, scientists, and drug development professionals leveraging quantitative polymerase chain reaction (qPCR), the choice of master mix is pivotal for achieving accurate and reproducible results, especially in multiplex assays involving various fluorescent dyes. This guide provides a comparative overview of the performance of the hexachlorofluorescein (6-HEX) reporter dye in several commercially available qPCR master mixes.
Key Performance Parameters for 6-HEX in qPCR
When evaluating the performance of 6-HEX in different master mixes, several key parameters should be considered:
-
Quantification Cycle (Cq) Value: Lower Cq values are generally indicative of higher reaction efficiency and target abundance.
-
Amplification Efficiency: An efficiency between 90% and 110% is considered optimal for reliable quantification.
-
Signal-to-Noise Ratio: A high signal-to-noise ratio ensures that the fluorescent signal from the 6-HEX probe is clearly distinguishable from the background, leading to more accurate Cq determination.
-
Fluorescence Stability: Consistent fluorescence intensity across wells and runs is crucial for reproducibility.
-
Performance in Multiplex Assays: In multiplex reactions, it is important that the performance of the 6-HEX probe is not compromised by the presence of other fluorophores and that there is minimal crosstalk.
Comparison of qPCR Master Mixes for 6-HEX Probe Assays
The following table provides a qualitative comparison of several popular qPCR master mixes suitable for use with 6-HEX labeled probes. The information is based on manufacturer's specifications and available technical documentation. Direct quantitative comparisons for 6-HEX performance are limited.
| Master Mix | Manufacturer | Key Features Relevant to 6-HEX Performance |
| SsoAdvanced™ Universal Probes Supermix | Bio-Rad | Formulated for high processivity and inhibitor tolerance. Universal reference dye allows for use on most qPCR platforms. Supports multiplexing.[1] |
| TaqMan™ Fast Advanced Master Mix | Thermo Fisher Scientific | Optimized for both fast and standard cycling conditions. Designed for high sensitivity and broad dynamic range. Validated for multiplexing.[2] |
| QuantiNova™ Probe PCR Kit | Qiagen | Features a hot-start mechanism to enhance specificity. Includes a visual pipetting control and is stable at room temperature for extended periods. Supports duplex and potentially higher multiplexing.[3] |
| GoTaq® Probe qPCR Master Mix | Promega | Optimized for hydrolysis probe detection and offers resistance to a range of PCR inhibitors. Compatible with both fast and standard cycling.[4][5] |
| LightCycler® 480 Probes Master | Roche | Designed for use with the LightCycler® series of instruments and supports hydrolysis probes, including those labeled with 6-HEX. |
A study evaluating a multiplex assay using FAM and 6-HEX probes found that the performance did not significantly differ when using TaqPath™, TaqPath™ Multiplex, and TaqMan® Fast Virus 1-Step master mixes, suggesting comparable performance of these mixes in that specific context.
Experimental Protocol for Comparing 6-HEX Performance in Different qPCR Master Mixes
To empirically determine the best master mix for your specific 6-HEX assay, it is recommended to perform an in-house comparison. The following is a generalized protocol based on industry best practices for evaluating qPCR master mixes.
Objective: To compare the performance of a 6-HEX labeled probe in different qPCR master mixes based on Cq values, amplification efficiency, and signal intensity.
Materials:
-
qPCR instrument
-
6-HEX labeled probe specific to the target of interest
-
Forward and reverse primers for the target
-
A dilution series of a known concentration of template DNA (e.g., plasmid DNA or gDNA)
-
Nuclease-free water
-
The qPCR master mixes to be compared
Methodology:
-
Prepare a Template Dilution Series: Create a 5- or 10-fold serial dilution of your template DNA. This will be used to generate a standard curve to assess amplification efficiency.
-
Reaction Setup: For each master mix being tested, prepare a reaction mix containing the master mix, the 6-HEX probe, forward and reverse primers, and nuclease-free water. It is crucial to use the same concentrations of probe and primers for all master mixes.
-
Plate Layout: On a qPCR plate, for each master mix, set up triplicate reactions for each point in your dilution series. Also, include triplicate no-template controls (NTCs) for each master mix to check for contamination.
-
Thermal Cycling: Program the qPCR instrument with the thermal cycling conditions recommended by the manufacturer of each master mix. If the recommendations differ, you may need to run separate plates for each master mix to ensure optimal performance. A typical protocol includes an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.
-
Data Acquisition: Ensure that the instrument is set to acquire data in the appropriate channel for 6-HEX.
-
Data Analysis:
-
Cq Values: Compare the average Cq values for each dilution point across the different master mixes.
-
Amplification Efficiency: For each master mix, plot the average Cq values against the log of the template concentration. The slope of the resulting standard curve can be used to calculate the amplification efficiency using the formula: Efficiency = (10(-1/slope) - 1) * 100.
-
Fluorescence Intensity: Compare the raw fluorescence plots (Rn values) to assess the signal strength generated by the 6-HEX probe in each master mix.
-
Specificity: Check the NTCs for any amplification, which would indicate contamination or primer-dimer formation.
-
Below is a DOT script to visualize the experimental workflow for comparing the performance of 6-HEX in different qPCR master mixes.
Conclusion
The selection of an appropriate qPCR master mix is a critical step in ensuring the reliability of your qPCR data, particularly in multiplex assays involving dyes like 6-HEX. While manufacturers provide general specifications, the optimal master mix for a specific assay is best determined through empirical testing. By following a systematic evaluation process, researchers can select a master mix that provides the best performance for their 6-HEX labeled probes, leading to more accurate and reproducible results in their research and development endeavors.
References
A Comparative Guide to 6-HEX Labeled Probes for Genotyping
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation and comparison of 6-HEX (Hexachloro-fluorescein) labeled probes for genotyping applications. It offers an objective analysis of their performance against common alternatives like FAM (Carboxyfluorescein) and VIC, supported by experimental data and detailed protocols.
Performance Comparison of Common Genotyping Fluorophores
The choice of a fluorescent dye is critical for the success of genotyping assays, directly impacting sensitivity, specificity, and multiplexing capabilities. This section compares the key performance characteristics of 6-HEX with FAM and VIC, two of the most widely used dyes in qPCR and ddPCR-based genotyping.
Key Performance Indicators:
| Feature | 6-HEX | FAM | VIC |
| Excitation Max (nm) | 535 - 538 | 495 | 538 |
| Emission Max (nm) | 555 - 556 | 520 | 554 |
| Color | Green | Green | Green |
| Relative Fluorescence Intensity | Lower than VIC and some modern dyes like SUN™[1] | Generally high | Higher than HEX and JOE[2] |
| Background Fluorescence | Can be higher compared to FAM[3] | Lower | Optimized for lower background |
| Spectral Overlap | Minimal with FAM, allowing for duplexing | Minimal with HEX/VIC, ideal for multiplexing | Designed for improved spectral resolution over HEX and JOE[2] |
| Photostability | Moderate | Prone to photobleaching under prolonged exposure | Generally good |
| Common Applications | Multiplex qPCR, ddPCR, Fragment Analysis | Single-plex and Multiplex qPCR, ddPCR | Multiplex qPCR, SNP Genotyping |
| Quencher Compatibility | BHQ-1™, TAMRA™ | BHQ-1™, TAMRA™ | MGB-NFQ, QSY™ |
Summary of Comparison:
6-HEX serves as a valuable fluorophore for multiplex genotyping, often paired with FAM due to their distinct spectral properties. However, for applications demanding the highest signal intensity and lowest background, VIC, which was specifically developed as a successor to HEX and JOE, often presents a superior choice.[2] Newer dyes, such as SUN™, have also been shown to provide comparable or even higher fluorescence signals than both HEX and VIC in some assays. The selection between these dyes will ultimately depend on the specific requirements of the assay, the instrumentation available, and cost considerations.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of genotyping assays. Below are representative protocols for TaqMan qPCR and Droplet Digital PCR (ddPCR) utilizing fluorescently labeled probes.
TaqMan qPCR Genotyping Protocol
This protocol outlines a standard TaqMan assay for single nucleotide polymorphism (SNP) genotyping, adaptable for use with 6-HEX, FAM, or VIC labeled probes.
1. Reaction Setup:
-
Master Mix: Prepare a reaction master mix containing the following components per reaction:
-
TaqMan® Genotyping Master Mix (2X): 10 µL
-
TaqMan® SNP Genotyping Assay (20X, contains primers and probes): 1 µL
-
Nuclease-free water: 4 µL
-
-
DNA Template: Add 5 µL of genomic DNA (1-10 ng/µL) to each well.
-
Total Volume: 20 µL
2. Thermal Cycling Conditions:
| Step | Temperature (°C) | Time | Cycles |
| Enzyme Activation | 95 | 10 minutes | 1 |
| Denaturation | 95 | 15 seconds | 40 |
| Annealing/Extension | 60 | 1 minute |
3. Data Analysis:
-
Analyze the amplification plots for each fluorescent channel.
-
The allelic discrimination plot is used to genotype the samples based on the fluorescence signal from the allele-specific probes (e.g., FAM for allele 1 and HEX/VIC for allele 2).
Droplet Digital PCR (ddPCR) Genotyping Protocol
This protocol describes a ddPCR workflow for precise quantification of alleles, suitable for multiplexing with FAM and 6-HEX labeled probes.
1. Reaction Preparation:
-
Prepare a 20 µL reaction mix:
-
2X ddPCR Supermix for Probes (No dUTP): 10 µL
-
20X Target 1 Primers/Probe (FAM): 1 µL
-
20X Target 2 Primers/Probe (HEX): 1 µL
-
Genomic DNA (digested with a restriction enzyme): 1-5 µL (up to 100 ng)
-
Nuclease-free water: to 20 µL
-
2. Droplet Generation:
-
Load 20 µL of the reaction mix and 70 µL of droplet generation oil into a droplet generator cartridge.
-
Generate droplets according to the manufacturer's instructions.
3. PCR Amplification:
-
Transfer the generated droplets to a 96-well PCR plate and seal.
-
Perform thermal cycling:
-
Enzyme Activation: 95°C for 10 minutes
-
Denaturation: 94°C for 30 seconds (40 cycles)
-
Annealing/Extension: 60°C for 1 minute (40 cycles)
-
Enzyme Deactivation: 98°C for 10 minutes
-
Hold: 4°C
-
4. Droplet Reading and Analysis:
-
Read the droplets on a ddPCR reader for both FAM and HEX channels.
-
Analyze the data using the appropriate software to quantify the number of positive droplets for each allele and determine the genotype.
Visualizing Genotyping Workflows
Diagrams created using Graphviz provide a clear visual representation of the experimental processes and underlying principles.
TaqMan Genotyping Workflow
TaqMan Probe Mechanism
References
6-HEX vs. JOE: A Comparative Guide for Capillary Electrophoresis
For researchers, scientists, and drug development professionals utilizing capillary electrophoresis for applications such as DNA sequencing and fragment analysis, the choice of fluorescent dye is a critical determinant of experimental success. Among the variety of available fluorophores, 6-HEX (hexachlorofluorescein) and JOE (6-carboxy-4',5'-dichloro-2',7'-dimethoxyfluorescein) are two commonly used dyes in the green-yellow region of the spectrum. This guide provides an objective comparison of their performance characteristics, supported by available data, to aid in the selection of the optimal dye for your specific research needs.
At a Glance: Key Performance Characteristics
| Property | 6-HEX | JOE |
| Excitation Maximum (λex) | ~533 - 535 nm | ~520 - 529 nm[1] |
| Emission Maximum (λem) | ~549 - 556 nm[2] | ~545 - 555 nm[1] |
| Molar Extinction Coefficient (ε) | ~75,000 L·mol⁻¹·cm⁻¹[3] | ~75,000 L·mol⁻¹·cm⁻¹[3] |
| Quantum Yield (Φ) | Not explicitly found for CE applications | ~0.58 - 0.61 |
| Chemical Structure | Hexachlorinated fluorescein derivative | Dichlorinated, dimethoxylated fluorescein derivative |
| Common Applications | DNA sequencing, fragment analysis, multiplex qPCR | DNA sequencing, fragment analysis, multiplex qPCR |
In-Depth Performance Comparison
Spectral Properties and Overlap:
Both 6-HEX and JOE are derivatives of fluorescein and, as such, exhibit similar spectral profiles with broad excitation and emission peaks. Their spectral proximity means they can often be used interchangeably in capillary electrophoresis systems equipped with appropriate filter sets. However, this similarity also necessitates careful instrument calibration to minimize spectral overlap, or "bleed-through," when used in multiplex assays with other dyes like FAM. Some instrumentation documentation explicitly states that 6-HEX and JOE cannot be accurately distinguished from one another, highlighting the need for careful dye set selection and the generation of a multi-component matrix for accurate data analysis.
Quantum Yield and Signal Intensity:
Photostability:
Experimental Protocols
Detailed, side-by-side experimental protocols for a direct comparison of 6-HEX and JOE are not prevalent in the literature. However, the following sections provide representative protocols for oligonucleotide labeling and subsequent analysis by capillary electrophoresis, which can be adapted for a comparative study.
Oligonucleotide Labeling Protocol
This protocol outlines the general steps for labeling an amino-modified oligonucleotide with an NHS-ester functionalized dye, a common method for both 6-HEX and JOE.
Materials:
-
Amino-modified oligonucleotide
-
6-HEX, SE (succinimidyl ester) or JOE, SE
-
Nuclease-free water
-
Labeling buffer (e.g., 0.1 M sodium carbonate/bicarbonate, pH 9.0)
-
Purification column or HPLC system
Procedure:
-
Oligonucleotide Preparation: Dissolve the amino-modified oligonucleotide in nuclease-free water to a concentration of 1 mM.
-
Dye Preparation: Dissolve the 6-HEX, SE or JOE, SE in a small amount of anhydrous DMSO to create a 10 mM stock solution immediately before use.
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the oligonucleotide and labeling buffer.
-
Add the dissolved dye to the oligonucleotide solution. The molar ratio of dye to oligonucleotide should be optimized, but a 5- to 10-fold molar excess of the dye is a good starting point.
-
Mix thoroughly and incubate the reaction in the dark at room temperature for 2-4 hours, or overnight at 4°C.
-
-
Purification: Purify the labeled oligonucleotide from the unreacted dye using a suitable method such as ethanol precipitation, a desalting column, or reverse-phase HPLC. The choice of purification method will depend on the scale of the reaction and the required purity.
-
Quantification: Determine the concentration and labeling efficiency of the purified, labeled oligonucleotide using UV-Vis spectrophotometry.
Capillary Electrophoresis Protocol for DNA Fragment Analysis
This protocol provides a general workflow for analyzing fluorescently labeled DNA fragments.
Materials:
-
Labeled DNA fragments (e.g., PCR products with a 6-HEX or JOE-labeled primer)
-
Capillary electrophoresis instrument
-
Capillary
-
Separation polymer (e.g., POP-7™)
-
Running buffer
-
Formamide (Hi-Di™ Formamide)
-
Size standard (fluorescently labeled DNA fragments of known sizes)
Procedure:
-
Sample Preparation:
-
For each sample, mix a small volume (e.g., 1 µL) of the labeled DNA fragments with formamide and the size standard.
-
Denature the samples by heating at 95°C for 3-5 minutes, followed by immediate cooling on ice.
-
-
Instrument Setup:
-
Install the appropriate capillary and fill it with the separation polymer.
-
Place the running buffer in the designated instrument reservoirs.
-
Perform a spectral calibration for the specific dye set being used (including 6-HEX or JOE).
-
-
Electrophoresis:
-
Load the prepared samples into the instrument's autosampler.
-
Apply the appropriate injection and run voltages and temperatures as recommended by the instrument manufacturer. The fragments will be separated by size as they migrate through the polymer-filled capillary.
-
-
Data Analysis:
-
The fluorescent signal from the migrating fragments is detected by a laser and detector system.
-
The data is processed by the instrument's software to generate an electropherogram, which displays the fluorescent peaks corresponding to the different-sized DNA fragments. The size of the fragments is determined by comparing their migration time to that of the fragments in the size standard.
-
Visualizing the Workflow and Spectral Relationship
To better understand the experimental process and the relationship between these dyes, the following diagrams are provided.
Caption: Experimental workflow for DNA fragment analysis using fluorescently labeled oligonucleotides.
Caption: Logical relationship of the spectral properties of 6-HEX and JOE.
Conclusion
Both 6-HEX and JOE are robust and reliable fluorescent dyes for capillary electrophoresis applications. Their similar spectral characteristics make them viable alternatives for one another, particularly in DNA sequencing and fragment analysis. While JOE is reported to have a high quantum yield, a direct, quantitative comparison of signal intensity and photostability with 6-HEX under identical capillary electrophoresis conditions is not well-documented in the reviewed literature.
The choice between 6-HEX and JOE may ultimately depend on the specific instrumentation and filter sets available, the other dyes being used in a multiplex assay, and cost considerations. For applications requiring the highest sensitivity, it is recommended to perform a preliminary in-house comparison of the signal intensity and photostability of both dyes under the intended experimental conditions to ensure optimal performance.
References
A Head-to-Head Comparison of 6-HEX and Yakima Yellow Signal Intensity for Molecular Probes
For researchers, scientists, and drug development professionals selecting the optimal fluorescent dye for their molecular probes, a clear understanding of their performance characteristics is paramount. This guide provides an objective comparison of the signal intensity of two commonly used dyes, 6-HEX (hexachlorofluorescein) and Yakima Yellow, supported by their photophysical properties and detailed experimental protocols for their evaluation.
This comparison focuses on the key parameters that determine the brightness of a fluorescent dye: the molar extinction coefficient (a measure of how well the dye absorbs light) and the quantum yield (the efficiency of converting absorbed light into emitted light). The combined effect of these two parameters dictates the overall signal intensity in applications such as quantitative real-time PCR (qPCR), fluorescence in situ hybridization (FISH), and fragment analysis.
Quantitative Comparison of Photophysical Properties
The following table summarizes the key spectral and photophysical properties of 6-HEX and Yakima Yellow. These values are crucial for predicting the potential signal intensity of probes labeled with these dyes.
| Property | 6-HEX | Yakima Yellow |
| Excitation Maximum (λex) | 535 nm | 530 nm |
| Emission Maximum (λem) | 556 nm | 549 nm |
| Molar Extinction Coefficient (ε) at λex | ~73,000 M⁻¹cm⁻¹ | ~84,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | ~0.57 | Not explicitly reported; as a fluorescein derivative, it is expected to have a moderate to high quantum yield. |
| pH Sensitivity | Susceptible to changes in fluorescence below pH 7. | Reported to be pH-insensitive. |
Analysis of Quantitative Data:
A significant advantage of Yakima Yellow is its reported pH insensitivity, which can lead to more stable and reliable fluorescence signals in experimental conditions where pH may fluctuate. In contrast, the fluorescence of 6-HEX, like other fluorescein derivatives, can be quenched at lower pH.
Visualizing the Fluorescence Mechanism
The process of fluorescence, central to the function of both 6-HEX and Yakima Yellow, can be visualized using a Jablonski diagram. This diagram illustrates the electronic transitions that occur when a molecule absorbs and emits light.
Caption: A simplified Jablonski diagram illustrating the process of fluorescence.
Experimental Protocols
To empirically compare the signal intensity of 6-HEX and Yakima Yellow, the following experimental protocols can be employed.
Determination of Relative Fluorescence Quantum Yield
This protocol allows for the comparison of the quantum yield of a sample dye (e.g., Yakima Yellow) to a standard with a known quantum yield (e.g., 6-HEX or another well-characterized standard).
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
6-HEX and Yakima Yellow labeled oligonucleotides of the same sequence and purity
-
Appropriate buffer solution (e.g., TE buffer, pH 8.0)
-
A fluorescent standard with a known quantum yield in the same spectral region (e.g., Rhodamine 6G in ethanol, Φ = 0.95)
Methodology:
-
Prepare a series of dilutions of the standard and the 6-HEX and Yakima Yellow labeled oligonucleotides in the chosen buffer. The concentrations should be adjusted to have absorbances in the range of 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.
-
Measure the absorbance spectra of all solutions using a UV-Vis spectrophotometer. Record the absorbance at the excitation wavelength to be used for fluorescence measurements.
-
Measure the fluorescence emission spectra of all solutions using a spectrofluorometer. The excitation wavelength should be the same for all samples and the standard. Ensure that the emission is collected over the entire fluorescence range of the dyes.
-
Integrate the area under the emission spectra for each sample to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for the standard and for each of the test dyes.
-
Calculate the relative quantum yield (Φ_sample) using the following equation:
Φ_sample = Φ_standard * (m_sample / m_standard) * (η_sample² / η_standard²)
Where:
-
Φ is the quantum yield
-
m is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance
-
η is the refractive index of the solvent
-
Comparison of Signal Intensity in Quantitative PCR (qPCR)
This protocol directly compares the performance of 6-HEX and Yakima Yellow labeled probes in a qPCR assay.
Materials:
-
Real-time PCR instrument
-
6-HEX and Yakima Yellow labeled hydrolysis probes with the same sequence, quencher, and purity
-
Unlabeled forward and reverse primers
-
DNA template
-
qPCR master mix
-
Nuclease-free water
Methodology:
-
Design and synthesize hydrolysis probes targeting a specific gene, with one probe labeled with 6-HEX and the other with Yakima Yellow. The quencher (e.g., BHQ-1®) should be the same for both probes.
-
Prepare a dilution series of the DNA template.
-
Set up qPCR reactions for each probe using the same master mix, primer concentrations, and template concentrations. Include no-template controls for each probe.
-
Perform the qPCR on a real-time PCR instrument using the appropriate filter sets for 6-HEX and Yakima Yellow.
-
Analyze the results by comparing the following parameters for each dye:
-
Baseline fluorescence: The background signal before amplification.
-
ΔRn: The change in normalized fluorescence signal. A higher ΔRn indicates a brighter signal.
-
Cq (Quantification Cycle) values: The cycle number at which the fluorescence signal crosses the threshold.
-
Experimental Workflow Visualization
The following diagram illustrates the workflow for comparing the signal intensity of 6-HEX and Yakima Yellow in a qPCR experiment.
Caption: Workflow for comparing 6-HEX and Yakima Yellow signal intensity in qPCR.
Conclusion
Based on their photophysical properties, Yakima Yellow has the potential to be a brighter alternative to 6-HEX due to its higher molar extinction coefficient. Its pH insensitivity offers a significant advantage in maintaining signal stability. However, the ultimate performance in a specific application depends on a combination of factors, including the quantum yield, the local environment of the dye when attached to a probe, and the specific instrumentation used for detection.
Evaluating Background Fluorescence of 6-HEX Probes: A Comparative Guide
For researchers, scientists, and drug development professionals seeking to optimize multiplex qPCR and other fluorescence-based assays, minimizing background fluorescence is a critical step to ensure data accuracy and sensitivity. This guide provides a comparative evaluation of the background fluorescence of 6-HEX (hexachloro-fluorescein) probes against other commonly used fluorescent dyes: FAM (carboxyfluorescein), TET (tetrachloro-fluorescein), and JOE (2',7'-dimethoxy-4',5'-dichloro-6-carboxyfluorescein). The following analysis is based on established experimental protocols and aims to provide objective data to inform probe selection.
Key Performance Metrics: A Quantitative Comparison
The selection of a fluorescent probe is often a trade-off between signal intensity and background noise. A high signal-to-noise ratio (SNR) is paramount for distinguishing true positive signals from non-specific fluorescence. While FAM is known for its high quantum yield and often produces a stronger signal, this can sometimes be accompanied by a higher background.[1] Conversely, probes with lower intrinsic brightness may exhibit lower background fluorescence, which can be advantageous in assays requiring high sensitivity.
To provide a clear comparison, the following table summarizes the typical background fluorescence and signal-to-noise ratios for 6-HEX, FAM, TET, and JOE probes under standardized qPCR conditions. These values are represented in Relative Fluorescence Units (RFU) and are indicative of performance in a no-template control (NTC) reaction, where any detected fluorescence is considered background.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Typical Background (RFU) in NTC | Relative Signal-to-Noise Ratio |
| 6-HEX | 535 | 556 | Low to Moderate | Good |
| FAM | 494 | 518 | Moderate to High | Excellent |
| TET | 521 | 536 | Low to Moderate | Good |
| JOE | 520 | 548 | Moderate | Fair to Good |
Note: The exact RFU values can vary depending on the specific instrument, reagents, and probe sequences used. This table represents a generalized comparison based on publicly available data and typical experimental outcomes.
Experimental Protocol for Evaluating Probe Background Fluorescence
A standardized protocol is essential for the accurate assessment and comparison of background fluorescence from different probes. The following methodology outlines a step-by-step procedure for measuring the background signal of TaqMan® probes in a quantitative PCR (qPCR) setup.
Objective: To quantify and compare the background fluorescence of 6-HEX, FAM, TET, and JOE labeled TaqMan® probes in a no-template control (NTC) reaction.
Materials:
-
qPCR instrument with appropriate filter sets for each fluorophore.
-
Optical-grade 96-well PCR plates.
-
qPCR master mix (containing DNA polymerase, dNTPs, and buffer).
-
Nuclease-free water.
-
TaqMan® probes labeled with 6-HEX, FAM, TET, and JOE (ensure identical oligonucleotide sequence and quencher for a valid comparison).
-
Primers (forward and reverse) specific to a target sequence (optional, for comparison with a positive control).
-
Template DNA (optional, for positive control).
Procedure:
-
Reaction Setup:
-
Prepare a master mix for the no-template control (NTC) reactions. For each probe type, combine the qPCR master mix, nuclease-free water, and the specific probe to the recommended final concentration (e.g., 250 nM).
-
Dispense the master mix into replicate wells of the 96-well plate.
-
Seal the plate with an optical-grade seal.
-
Centrifuge the plate briefly to collect all components at the bottom of the wells.
-
-
Instrument Setup:
-
Program the qPCR instrument with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 60 seconds).
-
Ensure that the instrument is calibrated for the specific dyes being used (6-HEX, FAM, TET, JOE).
-
Set the data collection to occur during the annealing/extension step of each cycle.
-
-
Data Acquisition:
-
Place the prepared plate in the qPCR instrument and start the run.
-
Monitor the fluorescence signal in each channel throughout the PCR cycles.
-
-
Data Analysis:
-
After the run is complete, analyze the raw fluorescence data.
-
For the NTC wells, determine the average background fluorescence in Relative Fluorescence Units (RFU) for each probe type. This is typically measured in the early cycles (e.g., cycles 3-15) before any potential amplification artifacts might appear.
-
If positive controls were included, calculate the signal-to-noise ratio (SNR) for each probe by dividing the end-point fluorescence of the positive control by the background fluorescence of the NTC.
-
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the processes involved in evaluating probe fluorescence, the following diagrams have been generated using Graphviz (DOT language).
Conclusion
The evaluation of background fluorescence is a critical aspect of probe selection for sensitive and reliable fluorescence-based assays. While 6-HEX offers a good balance of signal and low background, making it a suitable choice for multiplexing with brighter dyes like FAM, a direct experimental comparison is always recommended for a specific assay and instrument. The provided protocol and workflows offer a standardized approach for researchers to make informed decisions based on empirical data, ultimately leading to more robust and reproducible results.
References
Safety Operating Guide
Proper Disposal of 6-HEX Dipivaloate: A Step-by-Step Guide
Researchers and laboratory personnel must adhere to strict safety protocols when handling and disposing of chemical waste. This guide provides essential, step-by-step instructions for the proper disposal of 6-HEX dipivaloate, a fluorescent probe commonly used in nucleic acid sequencing and labeling. Following these procedures is critical to ensure personal safety and environmental protection.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to be familiar with the safety and handling requirements for this compound. This includes wearing appropriate personal protective equipment (PPE) and understanding the chemical's specific hazards.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn.
-
Body Protection: A lab coat or other protective clothing is required to prevent skin contact.
Hazard Identification: While a specific Safety Data Sheet (SDS) for this compound was not found, related compounds and general laboratory chemical safety guidelines indicate that it should be handled with care. Assume the compound may be an irritant to the skin, eyes, and respiratory tract. Avoid inhalation of dust or fumes and direct contact with the substance.
II. Step-by-Step Disposal Procedure
The proper disposal of this compound involves a systematic approach to ensure all waste is correctly segregated, labeled, and stored for collection by a licensed waste disposal service.
Step 1: Waste Identification and Segregation
-
Identify: All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, tubes, gloves), must be treated as chemical waste.
-
Segregate: This waste must be segregated from other laboratory waste streams, such as regular trash, sharps, and biological waste. Do not mix this compound waste with incompatible chemicals.
Step 2: Containerization
-
Primary Container: Collect all this compound waste in a designated, leak-proof, and chemically compatible container. The container should have a secure screw-top lid.
-
Secondary Containment: It is best practice to store the primary waste container within a larger, unbreakable secondary container to prevent spills.
Step 3: Labeling
-
Hazardous Waste Label: Affix a "Hazardous Waste" label to the primary container.
-
Complete Information: The label must be filled out completely and legibly. This includes:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste
-
The date of accumulation
-
The name of the principal investigator or lab supervisor
-
Step 4: Storage
-
Designated Area: Store the labeled waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Incompatibility: Ensure the storage area is away from incompatible materials.
-
Keep Closed: The waste container must be kept closed at all times, except when adding waste.
Step 5: Arrange for Professional Disposal
-
Licensed Service: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the collection and disposal of the waste.[1]
-
Follow Institutional Protocols: Adhere to all institutional and local regulations regarding hazardous waste pickup and disposal.
III. Quantitative Data Summary
| Property | Value | Source |
| Chemical Name | This compound | PubChem |
| CAS Number | 1166837-63-3 | PubChem |
| Molecular Formula | C₃₁H₂₂Cl₆O₉ | PubChem |
| Molecular Weight | 751.2 g/mol | PubChem |
| Appearance | Solid | - |
| Storage Temperature | +4°C | Chemodex |
IV. Experimental Protocols
No specific experimental protocols for the disposal of this compound were found in the search results. The disposal procedure outlined above is based on general best practices for laboratory chemical waste management.
V. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling 6-HEX Dipivaloate
Chemical and Physical Properties
| Property | Value |
| CAS Number | 1166837-63-3[1][3][4] |
| Molecular Formula | C31H22Cl6O9 |
| Molecular Weight | 751.23 g/mol |
| Description | Amino-conjugatable fluorescent probe. |
| Storage | Store at +4°C. Stable for at least 2 years after receipt when stored at this temperature. |
Hazard Identification and Precautionary Measures
Based on the available data for the related compound 6-HEX, SE, the following hazards should be considered.
| Hazard | GHS Classification | Precautionary Statements |
| Acute Oral Toxicity | Harmful if swallowed (H302) | P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. |
| Acute Dermal Toxicity | Harmful in contact with skin (H312) | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. |
| Respiratory Irritation | May cause respiratory irritation (H335) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| Eye Irritation | Causes serious eye irritation (H319) | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial for minimizing exposure and ensuring safety during the handling of 6-HEX dipivaloate.
1. Engineering Controls:
-
Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the solid compound or preparing solutions.
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles or a face shield to protect against splashes.
-
Skin Protection:
-
Wear a lab coat or a chemical-resistant apron.
-
Use nitrile or neoprene gloves. Latex gloves are not recommended.
-
Ensure gloves are inspected for tears or holes before use.
-
-
Respiratory Protection:
-
For handling small quantities in a well-ventilated area, respiratory protection may not be required.
-
If there is a risk of generating dust or aerosols, a NIOSH-approved respirator for organic vapors and particulates should be used.
-
3. Handling Procedures:
-
Before use, carefully read the product label and any available safety information.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Weigh the solid material in a fume hood to minimize dust inhalation.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Close the container tightly after use to prevent contamination and potential spills.
4. First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and its containers is essential to prevent environmental contamination. As a halogenated organic compound, it requires specific disposal procedures.
1. Waste Segregation:
-
Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."
-
Do not mix halogenated waste with non-halogenated organic waste, as this increases disposal costs and complexity.
-
Aqueous waste containing this compound should also be collected separately.
2. Waste Collection and Storage:
-
Collect waste in a compatible, leak-proof container with a secure screw-top cap.
-
Label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.
-
Store the waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials.
3. Disposal Procedure:
-
All waste containing this compound must be disposed of as hazardous waste.
-
Contact your institution's Environmental Health and Safety (EHS) office for specific procedures and to arrange for pickup and disposal.
-
Halogenated organic wastes are typically disposed of via high-temperature incineration by a licensed hazardous waste disposal facility.
4. Decontamination of Labware:
-
Rinse contaminated glassware and equipment with a suitable solvent (e.g., acetone or ethanol) in a fume hood.
-
Collect the rinse solvent as halogenated organic waste.
-
After rinsing, wash the labware with soap and water.
Experimental Workflow and Safety Checkpoints
The following diagram illustrates the key steps in handling and disposing of this compound, with integrated safety checkpoints.
Caption: Workflow for Handling and Disposal of this compound
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
